molecular formula C9H11N3O B2982776 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one CAS No. 1822921-51-6

1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one

カタログ番号: B2982776
CAS番号: 1822921-51-6
分子量: 177.207
InChIキー: GAGWPKDMNMFYIY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1,3,4-Trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one (CAS 57411-62-8) is a high-purity chemical compound with the molecular formula C9H11N3O and a molecular weight of 177.20 g/mol . This heterocyclic organic compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a class of over 300,000 described structures that have attracted significant interest in medicinal chemistry due to their structural similarity to purine bases adenine and guanine . The specific substitution pattern of this compound features methyl groups at the N1, C3, and C4 positions, with a carbonyl group at C6, creating a stable aromatic system that is valuable for pharmaceutical research and development . Researchers utilize this compound as a key scaffold in drug discovery, particularly for developing tyrosine kinase inhibitors and other biologically active molecules . Its structural features make it suitable for exploring interactions with various biological targets, building upon the demonstrated biomedical potential of the pyrazolo[3,4-b]pyridine core structure in scientific literature . The compound is provided exclusively for research purposes in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

特性

IUPAC Name

1,3,4-trimethyl-7H-pyrazolo[3,4-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-5-4-7(13)10-9-8(5)6(2)11-12(9)3/h4H,1-3H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLGJHAAHGAZHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C(=NN2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical and Synthetic Profiling of 1,3,4-Trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrazolo[3,4-b]pyridine scaffold represents a highly privileged pharmacophore in modern medicinal chemistry, with over 300,000 derivatives reported for various therapeutic applications[1]. Within this structural family, 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one (CAS: 57411-62-8) serves as a critical core intermediate and a bioactive fragment. The 6-oxo derivatives (pyrazolopyridinones) have recently garnered significant attention as potent disruptors of the MYC-MAX heterodimerization process[2] and as highly selective JAK1 kinase inhibitors[3].

This technical whitepaper provides an in-depth analysis of the physicochemical properties, structural tautomerism, and target engagement mechanisms of this compound. Furthermore, it establishes a self-validating synthetic and analytical workflow designed for drug development professionals and synthetic chemists.

Physicochemical and Structural Properties

Understanding the baseline physicochemical properties of 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is essential for predicting its pharmacokinetic behavior (ADME) and optimizing its formulation. The presence of the N1-methyl group locks the pyrazole ring into the 1H-tautomeric form, preventing the 1H ⇌ 2H isomerization that often complicates the development of unsubstituted pyrazoles[1]. However, the 6-one moiety can still participate in lactam-lactim tautomerism, existing in equilibrium with its 6-hydroxy (pyridin-6-ol) counterpart depending on the solvent polarity and pH.

Quantitative Physicochemical Data

The following table summarizes the core molecular descriptors and predicted physical properties critical for analytical tracking and computational docking studies.

PropertyValueSource / Method
CAS Registry Number 57411-62-8Chemical Substance Database[4]
Molecular Formula C9H11N3OHigh-Resolution Mass Spectrometry[5]
Monoisotopic Mass 177.09021 DaExact Mass Calculation[5]
Predicted [M+H]+ CCS 135.9 ŲCCSbase Prediction[5]
Predicted Boiling Point 437.6 ± 45.0 °CComputational Prediction[6]
Predicted Density 1.44 ± 0.1 g/cm³Computational Prediction[6]
Predicted pKa 4.50 ± 1.00Computational Prediction[6]

Note: The predicted pKa of ~4.50 reflects the acidity of the N7 proton in the lactam form, which is crucial for its ability to act as a hydrogen bond donor in kinase hinge-binding motifs[3].

Pharmacological Relevance & Target Engagement

The pyrazolo[3,4-b]pyridin-6-one core is a structural mimic of the purine base adenine. This biomimicry allows it to effectively occupy the ATP-binding pockets of various kinases. For instance, in the context of JAK1 inhibition, the carbonyl oxygen at C6 and the adjacent N7-H act as a precise hydrogen-bonding donor-acceptor pair, interacting directly with the Glu/Leu backbone amides in the kinase hinge region[3].

Beyond kinase inhibition, this scaffold has shown remarkable efficacy in targeting intrinsically disordered proteins (IDPs) such as c-MYC. By binding directly to the monomeric c-MYC, pyrazolopyridinone derivatives induce a conformational shift that sterically and thermodynamically prevents the recruitment of the MAX protein, thereby silencing oncogenic transcription[2].

MYC_Pathway A c-MYC Monomer (Intrinsically Disordered) C MYC-MAX Heterodimer (Active Transcription Factor) A->C Dimerization B MAX Protein (Binding Partner) B->C Dimerization D E-Box DNA Binding (Oncogenic Proliferation) C->D Transcriptional Activation E Pyrazolo[3,4-b]pyridin-6-one (Small Molecule Inhibitor) E->A Direct Binding E->C Disrupts Complex Formation

Mechanism of MYC-MAX heterodimer disruption by pyrazolo[3,4-b]pyridin-6-one derivatives.

Synthetic Methodologies

The construction of the 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one core relies on the regioselective condensation of a 5-aminopyrazole with a 1,3-dicarbonyl equivalent. The causality behind the regioselectivity is governed by the relative electrophilicity of the dicarbonyl's functional groups and the dual nucleophilicity of the aminopyrazole[1].

Step-by-Step Synthesis Protocol

Objective: Synthesize the target compound via a Knorr-type cyclization.

  • Reagent Preparation: Dissolve 1.0 equivalent of 1,3-dimethyl-1H-pyrazol-5-amine and 1.2 equivalents of ethyl acetoacetate in glacial acetic acid (or ethanol with a catalytic amount of piperidine)[2].

  • Initial Condensation (Enamine Formation): Heat the mixture to 90 °C for 2 hours.

    • Mechanistic Rationale: The highly electrophilic ketone carbonyl of ethyl acetoacetate is selectively attacked by the primary exocyclic amine of the pyrazole. This forms a kinetically favored Schiff base/enamine intermediate, releasing water.

  • Intramolecular Cyclization: Elevate the temperature to reflux (approx. 120-140 °C depending on the solvent system) for an additional 4-6 hours.

    • Mechanistic Rationale: The electron-rich C4 position of the pyrazole ring acts as an internal nucleophile, attacking the ester carbonyl. This step is thermodynamically driven by the formation of the highly stable, aromatic bicyclic system, releasing ethanol as a byproduct[1].

  • Workup and Isolation: Cool the reaction mixture to room temperature. Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO₃, and extract with dichloromethane (CH₂Cl₂).

  • Purification: Dry the organic extracts over MgSO₄, filter, and purify via silica gel column chromatography (using a hexane:ethyl acetate gradient) to yield the pure pyrazolo[3,4-b]pyridin-6-one[2].

Advanced Alternative: Recent methodologies have demonstrated that utilizing superbasic media (e.g., t-BuOK in DMSO) under solvent-free initial conditions can drastically accelerate similar cyclizations and aromatizations, improving yields up to 81% for related 4-aryl derivatives[7].

Synthesis S1 1,3-Dimethyl-1H-pyrazol-5-amine (Nucleophile) I1 Enamine Intermediate (Kinetically Favored) S1->I1 Acid/Base Catalyst S2 Ethyl Acetoacetate (Electrophile) S2->I1 Condensation (-H2O) I2 Intramolecular Cyclization (C4 Attack on Ester) I1->I2 Heat (-EtOH) P1 1,3,4-Trimethyl-1H,6H,7H- pyrazolo[3,4-b]pyridin-6-one I2->P1 Tautomerization

Step-by-step synthetic workflow for the construction of the pyrazolo[3,4-b]pyridin-6-one core.

Analytical Validation Protocol

To ensure scientific integrity, the synthesized compound must be verified through a self-validating analytical system. The specific substitution pattern (1,3,4-trimethyl) provides distinct spectroscopic signatures.

LC-MS (Liquid Chromatography-Mass Spectrometry)
  • Method: Electrospray Ionization in positive mode (ESI+).

  • Validation Marker: The spectrum must exhibit a dominant molecular ion peak corresponding to the [M+H]+ adduct at m/z 178.097 [5]. The absence of a peak at m/z 224 (which would indicate uncyclized intermediate) confirms complete cyclization.

¹H-NMR (Proton Nuclear Magnetic Resonance)
  • Method: 400 MHz in DMSO-d₆.

  • Validation Markers: The spectrum must resolve three distinct singlet peaks corresponding to the three methyl groups, proving the regiochemistry:

    • ~3.7 ppm (s, 3H): N1-CH₃ (Deshielded by the adjacent pyrazole nitrogen).

    • ~2.4 ppm (s, 3H): C3-CH₃ (Typical pyrazole C-methyl shift).

    • ~2.6 ppm (s, 3H): C4-CH₃ (Pyridine ring methyl).

    • ~6.0 ppm (s, 1H): C5-H (Vinylic/aromatic proton on the pyridinone ring).

    • ~11.5 ppm (br s, 1H): N7-H (Exchangeable lactam proton, confirming the 6-one tautomeric state over the 6-ol state in DMSO).

References

  • NextSDS. "1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one - Chemical Substance Information." NextSDS Database. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Discovery of a Pyrazolopyridinone-Based MYC Inhibitor That Selectively Engages Intracellular c-MYC and Disrupts MYC-MAX Heterodimerization." PubMed Central. Available at: [Link]

  • PubChemLite. "1,3,4-trimethyl-1h,6h,7h-pyrazolo[3,4-b]pyridin-6-one (C9H11N3O)." Université du Luxembourg. Available at: [Link]

  • ACS Publications. "Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity." Journal of Medicinal Chemistry. Available at:[Link]

  • ResearchGate. "Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones." ResearchGate. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. "New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones." Beilstein Journals. Available at:[Link]

  • MDPI. "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules. Available at: [Link]

Sources

A Technical Guide to the Preliminary In-Vitro Toxicity Profile of 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The preclinical assessment of a novel chemical entity's safety profile is a cornerstone of modern drug discovery, enabling a "fail fast, fail early" strategy that conserves resources and prioritizes candidates with the highest potential for clinical success.[1] This technical guide provides a comprehensive framework for establishing the preliminary in vitro toxicity profile of 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one , a member of the biologically active pyrazolopyridine class of compounds.[2][3] We will detail the rationale, step-by-step protocols, and data interpretation for a core battery of assays designed to assess cytotoxicity, genotoxicity, cardiotoxicity, metabolic stability, and oxidative stress. By integrating these diverse endpoints, researchers can construct a robust preliminary safety assessment, making informed decisions on the compound's future development trajectory.[1]

Introduction: The Imperative for Early Toxicity Assessment

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as potent anticancer agents.[2][3] However, efficacy must be balanced with a thorough understanding of potential toxicity. Early-stage in vitro toxicity screening is not merely a regulatory hurdle but a critical decision-making tool.[4] It provides essential data on a compound's therapeutic index and potential liabilities long before costly and ethically complex in vivo studies are undertaken.[5][6]

This guide outlines a multi-faceted screening cascade designed to provide a holistic view of the compound's interaction with key biological systems. The chosen assays cover the most common reasons for preclinical and clinical compound attrition: overt cytotoxicity, genetic damage, cardiac arrhythmias, and adverse metabolic fate.

The Overall Screening Workflow

The logical progression of the preliminary toxicity screen is designed to move from broad assessments of cell health to more specific, mechanistic endpoints. This hierarchical approach ensures that resources are used efficiently, with data from foundational assays informing the design and necessity of subsequent tests.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Specific Liability Assessment cluster_2 Tier 3: Mechanistic Insights cluster_3 Decision Point Cytotoxicity Cytotoxicity Profiling (MTT & LDH Assays) Genotoxicity Genotoxicity Battery (Ames & Micronucleus) Cytotoxicity->Genotoxicity If cytotoxic, informs dose selection ROS Oxidative Stress (Cellular ROS Assay) Cytotoxicity->ROS If cytotoxic, investigate mechanism Metabolism Metabolic Stability (Liver Microsome Assay) Cardiotoxicity Cardiotoxicity (hERG Inhibition Assay) Metabolism->Cardiotoxicity Informs free concentration Decision Go / No-Go Prioritization Genotoxicity->Decision Cardiotoxicity->Decision ROS->Decision G cluster_workflow Cytotoxicity Workflow cluster_assays A 1. Cell Seeding (e.g., HepG2, HEK293) Seed in 96-well plates B 2. Compound Treatment 24h incubation with serial dilutions of test compound A->B C 3. Endpoint Measurement B->C MTT MTT Assay Add MTT reagent, incubate, add solubilizer, read absorbance LDH LDH Assay Transfer supernatant, add LDH reagent, read absorbance D 4. Data Analysis Calculate % viability vs. control, determine IC50/LC50 values MTT->D LDH->D

Caption: Workflow for parallel MTT and LDH cytotoxicity assessments.

This colorimetric assay measures the metabolic activity of cells, where mitochondrial reductases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals. [7][8]

  • Cell Plating: Seed human cell lines (e.g., HepG2 for liver, HEK293 for kidney) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one in culture medium, ranging from a top concentration of 100 µM down to ~0.1 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated wells as negative controls, and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator. [7][8]5. Assay Development: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of metabolic activity).

The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage, an indicator of cell death. [9][10]

  • Experimental Setup: Follow steps 1-4 from the MTT protocol in a parallel plate.

  • Sample Collection: After incubation, carefully transfer 50 µL of the culture supernatant from each well to a new 96-well plate. [10]3. Assay Development: Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Analysis: Use a lysis control (cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity relative to the lysis control and determine the LC₅₀ value (the concentration that causes 50% cell lysis).

Liability Assessment: Genotoxicity

Genotoxicity assays are crucial for identifying compounds that can damage genetic material, a potential precursor to carcinogenesis. [11]A standard battery includes the Ames test for gene mutations and the in vitro micronucleus test for chromosomal damage. [12][13]

G cluster_0 Genotoxicity Assessment cluster_ames Bacterial Reverse Mutation Assay (Ames Test) cluster_micro In Vitro Micronucleus Test TestCompound Test Compound: 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one Ames_S9_Neg Salmonella strains -S9 Mix TestCompound->Ames_S9_Neg Ames_S9_Pos Salmonella strains +S9 Mix TestCompound->Ames_S9_Pos Micro_S9_Neg Mammalian Cells (e.g., CHO) -S9 Mix TestCompound->Micro_S9_Neg Micro_S9_Pos Mammalian Cells (e.g., CHO) +S9 Mix TestCompound->Micro_S9_Pos Ames_Result Result: Mutagenic Potential (Revertant Colonies) Ames_S9_Pos->Ames_Result Micro_Result Result: Clastogenic/Aneugenic Potential (Micronuclei Frequency) Micro_S9_Pos->Micro_Result

Caption: Dual approach for assessing gene mutation and chromosomal damage.

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to grow without external histidine. [11]A mutagenic compound can cause a reverse mutation, restoring the gene's function and allowing colonies to grow. The inclusion of a liver S9 fraction assesses the mutagenicity of metabolites. [12][14]

  • Strain Selection: Use a standard panel of tester strains (e.g., TA98, TA100, TA1535, TA1537).

  • Metabolic Activation: Prepare two sets of experiments: one with and one without the S9 fraction from rat liver to mimic mammalian metabolism.

  • Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

  • Plating: Pour the mixture onto a minimal glucose agar plate (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Analysis: Count the number of revertant colonies. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count.

This assay detects damage to chromosomes. [15]Micronuclei are small, extra-nuclear bodies formed during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei. [12]

  • Cell Culture: Use a mammalian cell line such as Chinese Hamster Ovary (CHO) or human peripheral blood lymphocytes. [15]2. Treatment: Treat the cells with the test compound across a range of concentrations, both with and without S9 metabolic activation. The treatment duration is typically 3-4 hours with S9 and a longer period (e.g., 24 hours) without S9. [15]3. Cytochalasin B Block: Add Cytochalasin B to block cytokinesis, allowing cells that have undergone mitosis to be identified as binucleated.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the DNA with a fluorescent dye (e.g., DAPI).

  • Scoring: Using fluorescence microscopy, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss/gain) activity. [12]

Liability Assessment: Cardiotoxicity (hERG Inhibition)

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired Long QT Syndrome, which can lead to fatal cardiac arrhythmias. [16][17]Therefore, assessing a compound's effect on the hERG channel is a mandatory part of safety pharmacology. [18]The gold standard for this assessment is the whole-cell patch-clamp electrophysiology assay. [16]

  • Cell Line: Use a cell line stably expressing the hERG channel, such as HEK293 or CHO cells. [17]2. Electrophysiology: Using a patch-clamp rig, achieve a whole-cell configuration on a single cell.

  • Baseline Recording: Record the baseline hERG current (IKr) using a specific voltage-clamp protocol designed to elicit and isolate the hERG tail current. [19]4. Compound Application: Perfuse the cell with increasing concentrations of the test compound.

  • Data Acquisition: Record the hERG current at each concentration until a steady-state effect is observed.

  • Positive Control: Use a known hERG blocker (e.g., Dofetilide) as a positive control to confirm assay sensitivity. [17]7. Analysis: Measure the percentage of inhibition of the hERG tail current at each concentration relative to the baseline. Calculate the IC₅₀ value from the resulting concentration-response curve.

ADME/Tox Screening: Metabolic Stability

A compound's metabolic stability provides crucial insights into its potential for rapid clearance, drug-drug interactions, and the formation of toxic metabolites. [14][20]The liver microsomal stability assay is a high-throughput method to estimate a compound's intrinsic clearance. [21][22]

  • System Preparation: Use pooled human liver microsomes (HLM), which contain a rich complement of Phase I metabolizing enzymes like Cytochrome P450s. [20][22]2. Reaction Mixture: Prepare a reaction mixture containing HLM and the test compound in a buffer.

  • Initiation: Start the metabolic reaction by adding the cofactor NADPH.

  • Time Points: Incubate the reaction at 37°C. Take aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction with a cold organic solvent (e.g., acetonitrile).

  • Controls: Include controls without NADPH (to measure non-enzymatic degradation) and a high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin) to validate the assay.

  • Analysis: Quantify the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [20]7. Calculation: Plot the natural log of the percent of remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (CLint). [21][23]

Mechanistic Insight: Oxidative Stress

The generation of reactive oxygen species (ROS) is a common mechanism of drug-induced toxicity, leading to damage of lipids, proteins, and DNA. [24][25]A cellular assay using a probe like 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) can quantify intracellular ROS levels.

  • Cell Plating: Seed a suitable cell line (e.g., HepG2) in a 96-well black, clear-bottom plate.

  • Probe Loading: Wash the cells and incubate them with DCF-DA solution (e.g., 10 µM) for 30-45 minutes at 37°C. [24][26]Cellular esterases deacetylate DCF-DA to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF. [24]3. Treatment: Remove the probe solution, wash the cells, and add the test compound at various concentrations.

  • Controls: Include a vehicle control and a positive control known to induce ROS (e.g., Tert-Butyl Hydroperoxide). [24]5. Data Acquisition: Measure the fluorescence intensity at various time points using a fluorescence plate reader (Excitation ~485 nm / Emission ~535 nm). [25]6. Analysis: Calculate the fold increase in fluorescence over the vehicle control to determine the extent of ROS induction.

Data Synthesis and Interpretation

No single assay can define a compound's safety profile. The power of this approach lies in synthesizing the data from each experiment into a coherent preliminary risk assessment.

Hypothetical Data Summary Table
AssayEndpointResult for 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-oneInterpretation
Cytotoxicity (MTT) IC₅₀ (HepG2, 24h)45.2 µMModerate cytotoxicity.
Cytotoxicity (LDH) LC₅₀ (HepG2, 24h)> 100 µMLow membrane-disrupting toxicity.
Genotoxicity (Ames) Mutagenicity (-/+ S9)NegativeNot a bacterial mutagen. [27]
Genotoxicity (Micronucleus) Clastogenicity (-/+ S9)NegativeNo evidence of chromosomal damage.
Cardiotoxicity (hERG) IC₅₀28.7 µMPotential for hERG liability.
Metabolic Stability (HLM) t₁/₂48 minModerate clearance predicted.
Oxidative Stress (ROS) Fold Increase @ 50 µM1.8-foldSlight induction of ROS at cytotoxic concentrations.
Integrated Profile Analysis

Based on the hypothetical data:

  • Cytotoxicity Profile: The discrepancy between the MTT IC₅₀ (45.2 µM) and the LDH LC₅₀ (>100 µM) suggests the compound may impair mitochondrial function or cell proliferation rather than causing immediate cell lysis. The slight ROS induction at similar concentrations could be a contributing factor.

  • Genotoxicity Profile: The compound is negative in both the Ames and micronucleus assays, which is a very favorable outcome, significantly lowering concerns about carcinogenic potential. [27]* Safety Liabilities: The primary flag is the hERG IC₅₀ of 28.7 µM. A therapeutic window must be established by comparing this value to the anticipated efficacious concentration. If the efficacious concentration is in the low micromolar or nanomolar range, this liability might be manageable.

  • ADME Profile: A moderate half-life in liver microsomes suggests the compound will be cleared but is not excessively labile. [22]This is often a desirable property in early discovery.

Conclusion and Next Steps

This technical guide outlines a robust, integrated in vitro strategy for the preliminary toxicity profiling of 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one. The combination of cytotoxicity, genotoxicity, cardiotoxicity, metabolic stability, and mechanistic assays provides a critical dataset for early-stage decision-making.

Based on our hypothetical profile, the compound shows a promising lack of genotoxicity but raises a potential concern regarding hERG inhibition. The next steps would be to:

  • Confirm the on-target potency to calculate a safety margin for the hERG liability.

  • Perform more extensive in vitro metabolism studies to identify major metabolites and assess their potential toxicity.

  • If the safety margin is acceptable, proceed to preliminary in vivo tolerability and pharmacokinetic studies in a rodent model.

By employing this structured and scientifically rigorous approach, drug development professionals can build a strong foundation of safety data, de-risking the progression of novel chemical entities toward the clinic.

References

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). Google Books.
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  • Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction. (2020). Chemico-Biological Interactions.
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  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (2006). Toxicology in Vitro.
  • ROS-Glo™ H2O2 Assay Protocol.
  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026). ACS Omega.
  • Ames Test and Genotoxicity Testing. Nelson Labs.
  • hERG Serum Shift Assay.
  • LDH Cytotoxicity Assay Kit|Products. NACALAI TESQUE, INC..
  • Mammalian Cell In Vitro Micronucleus Assay.
  • Developing a novel in vitro toxicity assay for predicting inhalation toxicity in r
  • Preliminary study to classify mechanisms of mitochondrial toxicity by in vitro metabolomics and bioinform
  • Initial Toxicity Screening of a Novel Compound in Cell Lines: A Methodological Guide. Benchchem.
  • Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in R

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Pharmacological Potential of 1,3,4-Trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine architecture represents a highly privileged scaffold in modern medicinal chemistry. Presenting two primary tautomeric forms (the 1H- and 2H-isomers), over 300,000 derivatives of this bicyclic system have been documented[1]. Among these, 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one (CAS 57411-62-8) and its closely related analogs stand out due to their exceptional ability to mimic the hydrogen-bonding patterns of adenine. This structural mimicry allows them to act as potent ATP-competitive inhibitors across a variety of kinase and phosphodiesterase networks. The strategic placement of methyl groups at the 1, 3, and 4 positions significantly enhances the lipophilicity and steric complementarity of the molecule, allowing it to anchor deeply into the hydrophobic pockets of target enzymes.

Chemical Architecture & Synthesis Methodology

The pharmacological efficacy of 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is intrinsically tied to its rigid, planar bicyclic core. The 6-one moiety serves as a critical hydrogen-bond acceptor, while the adjacent nitrogen atoms act as hydrogen-bond donors, creating a highly specific pharmacophore[2].

To harness this potential in drug development, researchers must synthesize the compound with high regioselectivity. Traditional acid-catalyzed condensations often yield poor recoveries (11–60%)[3]. Therefore, a superbasic one-pot condensation strategy is preferred to drive the reaction dynamically toward the desired 1H-isomer.

Protocol 1: Regioselective Synthesis via Superbasic Condensation

This protocol outlines a self-validating synthetic route where the thermodynamic stability of the final product acts as an internal control against the formation of unwanted regioisomers.

  • Precursor Preparation: Combine 1,3-dimethyl-1H-pyrazol-5-amine (1.0 eq) with ethyl acetoacetate (1.1 eq) in a reaction vessel.

  • Solvent-Free Condensation: Heat the mixture under solvent-free conditions at 120°C for 2 hours.

    • Causality: Conducting this step without solvent maximizes the collision frequency of the reactants. The absence of solvent allows the ethanol byproduct to evaporate continuously, pushing the endothermic equilibrium forward to form the intermediate enamine[3].

  • Superbasic Cyclization: Cool the intermediate to room temperature, dissolve it in anhydrous dimethyl sulfoxide (DMSO), and introduce potassium tert-butoxide (t-BuOK, 1.5 eq). Heat the solution to 150°C for 4 hours.

    • Causality: The t-BuOK/DMSO superbasic system aggressively deprotonates the intermediate, dramatically increasing the nucleophilicity of the amide nitrogen. This forces a rapid, regioselective intramolecular cyclization, structurally locking the molecule into the 1H-pyrazolo[3,4-b]pyridin-6-one configuration[3].

  • Isolation and Validation: Quench the reaction with ice-cold water and neutralize with 1M HCl to pH 6 to precipitate the product. Recrystallize from ethanol. The purity is validated via 1 H-NMR, ensuring the absence of the 2H-tautomer.

Core Pharmacological Targets & Mechanistic Pathways

The 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one scaffold exhibits polypharmacology, making it a versatile starting point for treating inflammatory, neurological, and viral diseases.

Phosphodiesterase 4 (PDE4) Inhibition

Pyrazolo[3,4-b]pyridines are highly potent and selective inhibitors of PDE4, an enzyme responsible for the degradation of cyclic AMP (cAMP) in immune cells[4]. By blocking PDE4, these compounds elevate intracellular cAMP levels, which subsequently activates Protein Kinase A (PKA). This cascade phosphorylates the CREB transcription factor, leading to a profound decrease in the production of pro-inflammatory cytokines like TNF- α . This makes the scaffold a prime candidate for treating Chronic Obstructive Pulmonary Disease (COPD) and asthma[4].

Pathway Drug 1,3,4-Trimethyl- Pyrazolo[3,4-b]pyridin-6-one PDE4 PDE4 Enzyme Drug->PDE4 Inhibits cAMP cAMP Levels (Elevated) PDE4->cAMP Prevents degradation PKA Protein Kinase A (Activated) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Inflam Decreased Inflammation CREB->Inflam Gene Regulation

Caption: PDE4 inhibition pathway mediated by pyrazolo[3,4-b]pyridin-6-one derivatives.

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

Derivatives of the pyrazolo[3,4-b]pyridin-6-one class have been extensively studied as inhibitors of GSK-3, a kinase implicated in Alzheimer's disease, bipolar disorder, and diabetes[2]. The 6-one carbonyl group forms a crucial hydrogen bond with the backbone amide of Val135 in the GSK-3 hinge region, while the trimethyl substitutions occupy the hydrophobic specificity pocket, preventing ATP from binding.

SARS-CoV-2 Main Protease (Mpro) Inhibition

Recent molecular dynamics (MD) simulations and hierarchical virtual screening have identified 1,3,4-trimethyl-6-oxo-7H-pyrazolo[3,4-b]pyridin-5-yl derivatives as highly stable binders to the SARS-CoV-2 Main Protease (Mpro)[5]. The scaffold interacts directly with the catalytic dyad (His41 and Cys145), halting viral polyprotein cleavage[5].

Quantitative Pharmacological Data Summary
Pharmacological TargetPrimary Disease IndicationTypical Affinity / IC 50​ Mechanism of Action
PDE4 COPD, AsthmapIC 50​ ~ 8.5[4]Prevents cAMP hydrolysis, suppressing TNF- α production.
GSK-3 Alzheimer's, Diabetes< 100 nM[2]ATP-competitive inhibition at the kinase hinge region.
SARS-CoV-2 Mpro COVID-19High in silico affinity[5]Binds the His41/Cys145 catalytic dyad, halting replication.

Experimental Validation & Assay Protocols

To validate the pharmacological potential of synthesized 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one compounds, researchers must employ rigorous, high-throughput screening (HTS) methodologies.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This protocol details a self-validating TR-FRET assay used to determine the IC 50​ of the compound against targets like GSK-3.

  • Master Mix Preparation: Prepare a kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 0.01% Brij-35). Add the target kinase, ATP (calibrated to its specific K m​ value), and a biotinylated peptide substrate.

  • Compound Dispensing: Dispense the pyrazolo[3,4-b]pyridin-6-one compound in a 10-point serial dilution (in DMSO) into a 384-well microplate.

    • Causality: A 10-point dilution is mandatory to capture the upper and lower asymptotes of the dose-response curve, ensuring the mathematical accuracy of the calculated IC 50​ value.

  • Kinase Reaction: Add the master mix to the compound wells and incubate at room temperature for 60 minutes.

  • Detection Phase: Add a stop solution containing EDTA, a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

    • Causality: EDTA acts as a self-validating control; it chelates the Mg 2+ ions required for ATP hydrolysis, instantly freezing the kinase activity so that the readout strictly reflects the 60-minute incubation window.

  • Signal Measurement: Read the plate using a TR-FRET compatible microplate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

    • Causality: Heterocyclic compounds like pyrazolo-pyridines often exhibit intrinsic autofluorescence. The time-resolved nature of TR-FRET introduces a microsecond delay before measurement. This allows the short-lived autofluorescence of the drug candidate to decay completely, ensuring the final signal strictly represents kinase activity without false-positive interference.

Workflow Synth Chemical Synthesis (Superbasic Condensation) Purify Purification & QC (HPLC / NMR Validation) Synth->Purify HTS High-Throughput Screening (TR-FRET Kinase Assay) Purify->HTS Hit Hit Identification (IC50 Calculation) HTS->Hit LeadOpt Lead Optimization (SAR & Lipophilicity) Hit->LeadOpt

Caption: Experimental workflow from synthesis to lead optimization for kinase inhibitors.

Future Directions in Drug Development

The 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one scaffold provides an excellent foundation for lead optimization. Future drug development efforts are focusing on C5-aryl substitutions and halogenation to further tune the pharmacokinetic profile, increase metabolic stability, and enhance blood-brain barrier (BBB) penetrance for neurological targets like GSK-3.

References

  • Source: National Institutes of Health (NIH)
  • New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones Source: Beilstein Journals URL
  • 1-(tert-butyl)
  • In Silico Identification of New Anti-SARS-CoV-2 Main Protease (Mpro)

Sources

Architecting Efficacy: A Technical Guide to the 1,3,4-Trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one Scaffold in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As an application scientist bridging the gap between computational hit discovery and bench-level validation, I frequently encounter chemical scaffolds that show immense promise in silico but fail during synthetic scale-up or functional cell-based assays. The 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one core (CAS 57411-62-8) is a rare exception.

Serving as a highly versatile, low-molecular-weight building block, this specific heterocyclic scaffold forms the foundation for a privileged class of pharmacophores. Recent literature highlights its highly substituted derivatives as potent anticancer agents, antiviral compounds, and targeted kinase modulators [3]. This whitepaper synthesizes recent breakthroughs, focusing on the rational design of these derivatives, the causality behind their synthetic workflows, and self-validating protocols for drug development professionals.

Mechanistic Rationale: Targeting the Cytoskeleton

The structural rigidity and distinct hydrogen-bonding potential of the pyrazolo[3,4-b]pyridin-6-one core allow it to act as a competitive inhibitor in various biological pockets, including glycogen synthase kinase-3 (GSK-3) and Janus kinase 1 (JAK1) [3].

Why target Tubulin? Recent high-throughput virtual screening (VS) cascades have identified specific pyrazolo[3,4-b]pyridin-6-one derivatives as potent inhibitors of microtubule polymerization. By binding specifically to the colchicine site of tubulin, these compounds bypass the P-glycoprotein efflux pumps that typically confer resistance to standard chemotherapeutics like adriamycin [1]. This interaction physically prevents the structural assembly of the cytoskeleton, halting the cell cycle at the G2/M phase and triggering apoptosis in multidrug-resistant carcinoma cells.

Mechanism Ligand Pyrazolo[3,4-b]pyridin-6-one Derivatives Target Tubulin Colchicine Binding Site Ligand->Target High-Affinity Binding Polymerization Microtubule Polymerization Target->Polymerization Inhibits Assembly Arrest G2/M Phase Cell Cycle Arrest Polymerization->Arrest Cytoskeletal Disruption Apoptosis Apoptosis in Resistant Cancer Cells Arrest->Apoptosis Prolonged Mitotic Arrest

Mechanism of action for pyrazolo[3,4-b]pyridin-6-one derivatives in oncology.

Synthetic Workflows: Precision in Scaffold Construction

Historically, synthesizing highly substituted pyrazolo[3,4-b]pyridin-6-ones suffered from dismal yields (11–60%) due to the harsh conditions of multi-step acid-catalyzed condensations. A modern, field-proven approach utilizes a one-pot strategy reacting 5-aminopyrazoles with 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) [2].

Causality in Experimental Design: The primary bottleneck in this synthesis is the intermediate formed during condensation, which contains a benzamide fragment. Benzamide is a notoriously poor leaving group. Standard basic conditions fail to drive the necessary elimination step. By transitioning to a superbasic medium (t-BuOK in DMSO at 150 °C), we provide the necessary activation energy to force benzamide extrusion, driving the cyclization to completion and boosting target yields to 55–81% [2].

Synthesis A 5-Aminopyrazole Building Block C Solvent-Free Condensation A->C B Azlactone Derivatives B->C D Dihydro Intermediate C->D Nucleophilic Attack E t-BuOK / DMSO (150 °C, 1.5h) D->E Superbasic Activation F Pyrazolo[3,4-b]pyridin-6-one Target Scaffold E->F Benzamide Extrusion

One-pot superbasic synthesis of pyrazolo[3,4-b]pyridin-6-ones.

Quantitative Structure-Activity Relationship (QSAR)

Through iterative similarity searching and structural optimization of the core scaffold, researchers have developed highly potent analogues. The table below summarizes the in vitro antiproliferative efficacy of an early hit (Compound h2) versus an optimized derivative (Compound I2) across a panel of human cancer cell lines [1].

Cell LineTissue OriginCompound h2 IC₅₀ (μM)Compound I2 IC₅₀ (μM)Fold Improvement
MDA-MB-231 Breast (Triple-Negative)13.37 ± 1.123.30 ± 0.25~4.0x
HeLa Cervical13.04 ± 1.055.04 ± 0.41~2.6x
MCF-7 Breast (ER+)15.45 ± 1.285.08 ± 0.38~3.0x
HepG2 Hepatocellular7.05 ± 0.643.71 ± 0.29~1.9x
CNE2 Nasopharyngeal9.30 ± 0.852.99 ± 0.22~3.1x
HCT116 Colorectal8.93 ± 0.775.72 ± 0.48~1.5x

Data Interpretation: The optimization from the base scaffold to Compound I2 demonstrates a marked increase in potency, particularly against aggressive, triple-negative breast cancer models (MDA-MB-231). This underscores the scaffold's potential in hard-to-treat malignancies where traditional therapies fail.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: One-Pot Synthesis of 4-Arylpyrazolo[3,4-b]pyridin-6-ones

Objective: Synthesize the target scaffold while validating the extrusion of the benzamide leaving group.

  • Preparation: In a dry, round-bottom flask, combine 1.0 equivalent of the 5-aminopyrazole derivative (e.g., 1,3,4-trimethyl-1H-pyrazol-5-amine) and 1.0 equivalent of the selected azlactone.

  • Initial Condensation: Heat the mixture under solvent-free conditions at 90 °C for 30 minutes to form the dihydro intermediate.

    • Validation Check: TLC (CHCl₃:EtOAc 10:1) should show the complete disappearance of the starting materials.

  • Superbasic Cyclization: Add anhydrous DMSO to dissolve the intermediate, followed by 1.5 equivalents of potassium tert-butoxide (t-BuOK).

  • Thermal Extrusion: Elevate the temperature to 150 °C and stir for 1.5 hours. The high heat and superbasic environment are critical to force the elimination of the benzamide fragment.

  • Isolation: Cool to room temperature, quench with ice water, and neutralize with 1M HCl. Extract with ethyl acetate, dry over MgSO₄, and purify via column chromatography.

Protocol B: In Vitro Tubulin Polymerization Assay

Objective: Confirm the direct molecular target of the synthesized derivatives using a self-validating fluorescence system.

  • Reagent Preparation: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, and 1 mM GTP.

  • Protein Assembly: Reconstitute highly purified porcine brain tubulin (3 mg/mL) in the reaction buffer containing a fluorescent reporter (e.g., DAPI or a proprietary fluorophore that enhances emission upon microtubule incorporation).

  • Compound Incubation: Pre-incubate the tubulin mixture with the test compound (e.g., 5 μM), a vehicle control (DMSO), a known stabilizer (Paclitaxel, 5 μM), and a known destabilizer (Colchicine, 5 μM) in a 96-well half-area plate at 4 °C for 10 minutes.

  • Kinetic Measurement: Transfer the plate to a microplate reader pre-heated to 37 °C. Measure fluorescence (Ex: 340 nm / Em: 410 nm) every minute for 60 minutes.

  • Data Validation: The assay is considered self-validating and trustworthy if:

    • (a) Paclitaxel shows a rapid, steep increase in fluorescence (hyper-polymerization).

    • (b) Colchicine shows a flatline (complete inhibition).

    • (c) The vehicle shows a standard sigmoidal growth curve.

References

  • Discovery, biological evaluation, structure–activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents. Organic & Biomolecular Chemistry (RSC Publishing).1

  • New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry (PMC). 2

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Pharmaceuticals (Basel) / PMC.3

Sources

Methodological & Application

Application Note: Synthesis and Characterization of 1,3,4-Trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The pyrazolo[3,4-b]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently serving as the core structure for kinase inhibitors and disruptors of protein-protein interactions, such as MYC-MAX heterodimerization[1]. The target compound, 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one (CAS: 57411-62-8), represents a sterically constrained, functionalized derivative utilized in advanced structure-activity relationship (SAR) studies.

The most efficient and scalable method for constructing this bicyclic system relies on a formal [3 + 3] annulation strategy[2]. Specifically, the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound (or its equivalent) facilitates a tandem enamine-formation/intramolecular cyclization. In this protocol, 1,3-dimethyl-1H-pyrazol-5-amine is reacted with ethyl acetoacetate. The regioselectivity of this reaction is driven by the initial nucleophilic attack of the exocyclic primary amine onto the more electrophilic ketone carbonyl, followed by a thermally driven intramolecular amidation at the pyrazole C4 position.

Reaction Workflow and Pathway

SynthesisWorkflow Start 1,3-Dimethyl-1H-pyrazol-5-amine + Ethyl Acetoacetate Step1 Step 1: Condensation (Glacial Acetic Acid, 80 °C) Start->Step1 Water - H2O (Byproduct) Step1->Water Dehydration Intermediate Enamine Intermediate (Regioselective Formation) Step1->Intermediate Step2 Step 2: Thermal Cyclization (130 °C, Intramolecular Amidation) Intermediate->Step2 Ethanol - EtOH (Byproduct) Step2->Ethanol Dealcoholization Product 1,3,4-Trimethyl-1H,6H,7H- pyrazolo[3,4-b]pyridin-6-one Step2->Product

Fig 1: Tandem condensation and thermal cyclization workflow.

Quantitative Data: Materials and Reagents

To ensure a self-validating system, precise stoichiometric control is required. The following table outlines the optimized reagent quantities for a 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
1,3-Dimethyl-1H-pyrazol-5-amine111.151.001.11 gPrimary nucleophile / Scaffold
Ethyl acetoacetate130.141.151.50 gBis-electrophile / Annulation partner
Glacial Acetic Acid60.05Solvent15.0 mLSolvent & Brønsted acid catalyst
Toluene92.14Co-solvent10.0 mLAzeotropic water removal

Note on Safety: The target compound and its intermediates are classified under GHS as causing Skin Irritation (Category 2, H315), Eye Irritation (Category 2A, H319), and Specific Target Organ Toxicity - Single Exposure (Category 3, H336)[3]. Standard PPE (nitrile gloves, safety goggles, and a fume hood) is mandatory.

Step-by-Step Experimental Protocol

Phase 1: Enamine Formation (Condensation)
  • Step 1.1: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 1.11 g (10 mmol) of 1,3-dimethyl-1H-pyrazol-5-amine.

  • Step 1.2: Dissolve the starting material in 15.0 mL of glacial acetic acid. Causality: Acetic acid serves a dual purpose; it acts as a highly polar protic solvent to stabilize the transition state and provides mild Brønsted acidity to activate the ketone carbonyl of ethyl acetoacetate toward nucleophilic attack.

  • Step 1.3: Add 1.50 g (11.5 mmol) of ethyl acetoacetate dropwise over 5 minutes. Follow with the addition of 10.0 mL of toluene.

  • Step 1.4: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 2 hours. Causality: The toluene allows for the azeotropic removal of water via the Dean-Stark trap. Removing water continuously drives the thermodynamic equilibrium toward the enamine intermediate, preventing hydrolysis back to the starting materials.

Phase 2: Intramolecular Cyclization
  • Step 2.1: Once water evolution ceases (indicating complete enamine formation), remove the Dean-Stark trap and equip the flask with a standard reflux condenser.

  • Step 2.2: Elevate the heating block temperature to 130 °C and reflux the mixture for an additional 4 to 6 hours. Causality: The intramolecular attack of the pyrazole C4 carbon onto the ester carbonyl requires a higher activation energy than the initial condensation. Sustained thermal energy forces the elimination of ethanol, closing the pyridinone ring[1].

  • Step 2.3: Monitor the reaction via TLC (Eluent: 5% Methanol in Dichloromethane). The starting pyrazole should be completely consumed, replaced by a single, lower-Rf fluorescent spot under 254 nm UV light.

Phase 3: Workup and Purification
  • Step 3.1: Cool the reaction mixture to room temperature. Concentrate the solution under reduced pressure to remove the majority of the acetic acid and toluene.

  • Step 3.2: Dilute the resulting viscous oil with 30 mL of Dichloromethane (CH₂Cl₂) and transfer to a separatory funnel.

  • Step 3.3: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 × 20 mL) to neutralize residual acetic acid, followed by brine (20 mL)[1]. Causality: Neutralization is critical to prevent protonation of the final product, which would increase its water solubility and reduce isolated yield.

  • Step 3.4: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Step 3.5: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 30–50% Hexanes/Ethyl Acetate) to afford the target compound as a solid[1].

Analytical Characterization Standards

To validate the success of the synthesis, the isolated product must be analyzed against the following established physicochemical parameters:

  • Molecular Formula: C₉H₁₁N₃O[4]

  • Monoisotopic Mass: 177.09021 Da[4]

  • Mass Spectrometry (ESI-MS): The predicted mass-to-charge ratio for the protonated adduct [M+H]⁺ is 178.09749 [4]. The presence of a sodium adduct [M+Na]⁺ at 200.07943 is also a strong confirmatory signal[4].

References

  • NextSDS. "1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one - Chemical Substance Information." NextSDS Database. 3

  • PubChemLite. "1,3,4-trimethyl-1h,6h,7h-pyrazolo[3,4-b]pyridin-6-one (C9H11N3O) - Structural Information." Université du Luxembourg. 4

  • ACS Publications. "Discovery of a Pyrazolopyridinone-Based MYC Inhibitor That Selectively Engages Intracellular c-MYC and Disrupts MYC–MAX Heterodimerization." Journal of Medicinal Chemistry. 1

  • ACS Publications. "Asymmetric [3 + 3] Annulation to Construct Trifluoromethylated Pyrazolo[3,4-b]pyridin-6-ones via Chiral Phosphoric Acid and MgSO4 Synergistic Catalysis." Organic Letters. 2

Sources

NMR spectroscopy characterization of 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive NMR Spectroscopy Characterization of 1,3,4-Trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one

Overview & Analytical Causality

Fused bicyclic heterocycles, particularly 1, are privileged scaffolds in medicinal chemistry due to their structural resemblance to purine bases and their utility in kinase inhibition[1]. Recently, derivatives of this core have been aggressively pursued as 2 for oncology applications[2].

Despite their utility, these compounds present distinct analytical challenges. The characterization of 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one requires navigating two primary ambiguities:

  • Tautomerism: The equilibrium between the 6-oxo (lactam) and 6-hydroxy (lactim) forms.

  • Regiochemistry: The exact placement of the N-methyl group (N1 vs. N2 substitution), which is a common synthetic blind spot during pyrazole cyclization.

To establish a self-validating analytical system, every experimental choice in this protocol serves a specific causal purpose. By strategically selecting the solvent environment and layering 1D and 2D NMR techniques, we create a closed-loop workflow where each spectrum cross-verifies the structural claims of the previous one.

Protocol: Causality-Driven Sample Preparation

The integrity of the NMR data relies entirely on the sample state. Trace water accelerates proton exchange, which would obliterate the critical N7-H signal needed to confirm the lactam tautomer.

Step-by-Step Methodology:

  • Desiccation: Dry 15–20 mg of the purified compound under high vacuum (0.1 mbar) at 40 °C for 12 hours.

    • Causality: Removes trace protic solvents (e.g., water, methanol) that facilitate the rapid chemical exchange of the N7-H proton.

  • Solvent Selection & Dissolution: Dissolve the dried compound in 0.6 mL of anhydrous DMSO-d6 (99.9% D, containing 0.03% v/v TMS).

    • Causality: DMSO acts as a strong hydrogen-bond acceptor. It stabilizes the N7-H proton, slowing its exchange rate relative to the NMR timescale, thereby allowing it to appear as a distinct, observable broad singlet rather than exchanging into the baseline.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a pristine 5 mm NMR tube.

    • Causality: Removes paramagnetic micro-particulates that cause localized magnetic field inhomogeneities, ensuring the sharp linewidths (<1 Hz) necessary for resolving fine scalar couplings.

  • Degassing: Purge the sample headspace with dry N2 gas for 30 seconds.

    • Causality: Displaces dissolved paramagnetic oxygen, which can artificially shorten T1​ relaxation times and degrade the signal-to-noise ratio in NOESY acquisitions.

Protocol: Self-Validating NMR Acquisition Workflow

The acquisition strategy builds from foundational 1D spectra to complex 2D spatial correlations.

  • 1H NMR (600 MHz): Acquire 16 scans with a 2.0 s relaxation delay. This establishes the baseline proton inventory (three methyl singlets, one aromatic proton, one exchangeable proton).

  • 13C{1H} NMR (150 MHz): Acquire 1024 scans with broadband proton decoupling. As established in the literature, the 3 for distinguishing 4-oxo from 6-oxo pyrazolo[3,4-b]pyridines[3]. A shift near 162 ppm confirms the 6-oxo structure.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire to map direct C-H bonds.

    • Validation: Confirms which carbons are methyls (C1, C3, C4) and which is the aromatic methine (C5).

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire to map 2-bond and 3-bond C-H connectivities.

    • Validation: Because fused heterocycles contain multiple quaternary carbons (C3a, C6, C7a) lacking direct protons, HMBC is the only way to assign the skeletal framework by observing cross-peaks from the C3-CH3, C4-CH3, and N1-CH3 protons to the bridgehead carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire with a 500 ms mixing time.

    • Validation: Spatially correlates the N1-CH3 protons to the N7-H proton. This definitively rules out the N2-methyl regioisomer, locking in the final 3D structure.

Quantitative Data Presentation

The following table synthesizes the expected quantitative chemical shifts and critical 2D correlations that form the self-validating proof of structure.

Table 1: Comprehensive NMR Assignments for 1,3,4-Trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one in DMSO-d6

Position1H Shift (ppm)Multiplicity, J (Hz)13C Shift (ppm)HMBC Correlations (H → C)NOESY Correlations
N1-CH3 3.85s, 3H34.2C3a, C7aN7-H
C3-CH3 2.45s, 3H13.5C3, C3a, C4C4-CH3
C4-CH3 2.60s, 3H22.1C3, C4, C3a, C5C3-CH3, C5-H
C5-H 6.15s, 1H112.4C4, C6, C3aC4-CH3, N7-H
C6 (C=O) --162.8--
N7-H 11.50br s, 1H-C6, C7aN1-CH3, C5-H
C3 --142.1--
C3a --111.5--
C4 --148.3--
C7a --151.7--

Logical Workflow Visualization

The diagram below illustrates the causal relationship between the experimental phases, demonstrating how the protocol acts as a closed, self-validating loop.

NMR_Workflow A Sample Preparation Anhydrous DMSO-d6 B 1D NMR (1H, 13C) Establish Base Shifts A->B Prevents N7-H exchange C 2D NMR (HSQC, HMBC) Skeletal Connectivity B->C Defines sweep widths D NOESY Spatial Regiochemistry C->D Maps quaternary carbons E Structural Validation Confirm 6-oxo & N1-CH3 D->E Confirms N1-CH3 proximity

Workflow for the self-validating NMR structural elucidation of pyrazolo[3,4-b]pyridin-6-ones.

References

  • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: MDPI URL
  • Title: Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones Source: ResearchGate URL
  • Source: National Science Foundation (NSF)

Sources

In Vivo Dosing Protocols and Pharmacokinetic Profiling for 1,3,4-Trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Scaffold Significance

The pyrazolo[3,4-b]pyridin-6-one bicyclic system is a privileged scaffold in modern medicinal chemistry. Specifically, derivatives built upon the 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one core (CAS 57411-62-8) have demonstrated potent in vivo activity across multiple therapeutic axes. This scaffold is most notably utilized in the development of non-covalent inhibitors of the DCN1-UBE2M protein-protein interaction (disrupting the cullin-RING ligase neddylation pathway)[1], MYC-MAX heterodimerization disruptors (e.g., MY05)[2], and colchicine-site tubulin inhibitors[3].

Causality in Scaffold Design: The 1,3,4-trimethyl substitution pattern is not arbitrary. It provides critical steric bulk that locks the molecule into favorable bioactive conformations while increasing the overall lipophilicity of the planar pyrazolo-pyridone core. While this enhances cellular permeability and target engagement, it inherently increases the crystal lattice energy, leading to poor aqueous solubility. Consequently, achieving therapeutic in vivo exposures—such as maintaining plasma concentrations above the biochemical IC90 for 24 hours[1]—requires highly engineered formulation and dosing strategies.

MoA A 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one (Core Scaffold) B Target Engagement (e.g., MYC, DCN1, Tubulin) A->B Non-covalent binding C Protein-Protein Interaction Disruption B->C Steric hindrance D Downstream Signaling Blockade C->D Pathway inhibition E In Vivo Efficacy: Tumor Growth Arrest D->E Phenotypic response

Mechanism of action for pyrazolo[3,4-b]pyridin-6-one derivatives in oncology models.

Physicochemical Profiling & Formulation Strategy

To overcome the inherent hydrophobicity of the 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one core, formulations must utilize co-solvents and surfactants that disrupt molecular aggregation without causing localized toxicity in murine models. The choice of vehicle directly dictates the pharmacokinetic absorption profile.

Table 1: Optimized Formulation Vehicles for Pyrazolo[3,4-b]pyridin-6-one Derivatives
RouteFormulation MatrixRationale / Causality
Intravenous (IV) 5% DMSO, 10% Solutol HS15, 85% SalineSolutol forms micelles to encapsulate the hydrophobic core, preventing fatal precipitation (crash-out) upon injection into the bloodstream.
Oral (PO) 10% DMSO, 40% PEG400, 50% WaterPEG400 acts as a co-solvent to maintain the compound in solution within the acidic gastric environment, maximizing GI absorption[1].
Intraperitoneal (IP) 33.3% DMSO, 66.7% Kolliphor ELKolliphor EL provides sustained release into the peritoneal cavity and prevents local tissue irritation at the injection site[2].

In Vivo Dosing Protocols

The following protocols establish a self-validating system for evaluating the pharmacokinetics (PK) and pharmacodynamics (PD) of these compounds.

Protocol A: Pharmacokinetic (PK) Profiling in Murine Models

Objective: Determine the ADME properties, clearance rate, and oral bioavailability.

  • Formulation Preparation: Weigh the required amount of the pyrazolo[3,4-b]pyridin-6-one derivative. Dissolve completely in the specified volume of DMSO, vortexing until optically clear.

  • Vehicle Addition (Critical Step): Slowly add the surfactant (e.g., PEG400) while sonicating at 37°C for 10 minutes. Causality: The aqueous phase must be added dropwise under continuous vortexing. Rapid addition alters the dielectric constant too quickly, causing irreversible compound precipitation.

  • Administration: Use 6-8 week old CD-1 or C57BL/6 mice (n=3 per route). Administer 15 mg/kg IV via the lateral tail vein (dose volume: 5 mL/kg) or 50 mg/kg PO via oral gavage (dose volume: 10 mL/kg)[1].

  • Serial Sampling: Collect ~50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA-coated tubes.

  • Plasma Extraction & Bioanalysis: Centrifuge blood at 3,000 × g for 10 min at 4°C. Extract plasma using protein precipitation (3 volumes of cold acetonitrile containing an internal standard). Analyze via LC-MS/MS.

    • Validation Checkpoint: Include a spiked plasma calibration curve (1-5000 ng/mL) and quality control (QC) samples. Extraction recovery must be >80% with an accuracy of ±15% to validate the bioanalytical system.

Protocol B: Xenograft Efficacy & Pharmacodynamic (PD) Dosing

Objective: Evaluate tumor growth inhibition and correlate it with target engagement[2].

  • Inoculation: Inject 5 × 10⁶ target cells (e.g., MYC-driven MDA-MB-468 breast cancer cells or HCT116 colorectal cells) subcutaneously into the right flank of athymic nude mice[2][3].

  • Randomization: Once tumors reach an average volume of 50-100 mm³, randomize mice into vehicle control and treatment groups (n=8/group).

  • Dosing Regimen: Administer the formulated compound at 10 mg/kg (IP) or 50 mg/kg (PO). Dosing frequency (e.g., daily vs. thrice weekly) should be dictated by the half-life determined in Protocol A[2].

  • Monitoring & Endpoint: Measure tumor volume using digital calipers ( Volume=2length×width2​ ) and record body weight bi-weekly.

    • Validation Checkpoint: A body weight loss of >10% indicates systemic toxicity, invalidating the therapeutic window of the chosen dose. At the endpoint, excise tumors and snap-freeze half in liquid nitrogen. PD marker analysis (e.g., Western blot for MYC degradation or NEDD8 transfer inhibition) must strictly correlate with tumor volume reduction to confirm on-target efficacy and rule out non-specific cytotoxicity.

Workflow F Formulation (DMSO / PEG400 / H2O) D In Vivo Administration (PO or IP Dosing) F->D S Serial Blood Sampling (0.25h to 24h) D->S PK Cohort E Xenograft Monitoring (Efficacy & PD) D->E Efficacy Cohort A LC-MS/MS Bioanalysis (PK Profiling) S->A Plasma Extraction

In vivo experimental workflow from formulation to PK/PD validation.

Quantitative Data & Expected Outcomes

Based on optimized derivatives of the pyrazolo[3,4-b]pyridin-6-one scaffold, the following pharmacokinetic parameters are representative of a successful in vivo profile capable of driving tumor regression.

Table 2: Representative Pharmacokinetic Parameters (50 mg/kg PO dose)
ParameterExpected RangePharmacological Interpretation
Cmax 1.2 - 2.5 µg/mLIndicates rapid dissolution and high peak systemic exposure, overcoming the scaffold's lipophilicity.
Tmax 0.5 - 1.0 hSuggests rapid gastrointestinal transit and absorption before extensive first-pass metabolism.
AUC(0-24h) 8.5 - 15.0 µg·h/mLHigh overall exposure, sufficient to drive continuous target engagement (e.g., sustained MYC-MAX disruption).
Half-life (t1/2) 3.5 - 5.0 hModerate clearance; supports once-daily or thrice-weekly dosing regimens without excessive accumulation[1].

References

  • Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M Journal of Medicinal Chemistry - ACS Public
  • Discovery of a Pyrazolopyridinone-Based MYC Inhibitor That Selectively Engages Intracellular c-MYC and Disrupts MYC-MAX Heterodimeriz
  • In silico design strategies for tubulin inhibitors for the development of anticancer therapies Taylor & Francis

Sources

Comprehensive Cell Culture Assay Guidelines for 1,3,4-Trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one and Related Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one (CAS 57411-62-8) represents a highly versatile chemical scaffold in modern drug discovery. Recent structure-activity relationship (SAR) studies have identified pyrazolo[3,4-b]pyridin-6-one derivatives as a potent new class of anticancer agents [1]. Mechanistically, these compounds exert their primary cytotoxic effects by binding to the colchicine site of tubulin, thereby inhibiting microtubule polymerization. This disruption leads to mitotic spindle destabilization, profound cell cycle arrest in the G2/M phase, and subsequent apoptosis [1]. Furthermore, the broader 1H-pyrazolo[3,4-b]pyridine class has been extensively documented for diverse biomedical applications, including selective kinase inhibition (e.g., CDKs, JAK1) [2].

As a Senior Application Scientist, I have designed this protocol suite not merely as a list of steps, but as a self-validating experimental system . Because tubulin inhibitors require cells to actively enter mitosis to induce cytotoxicity, the temporal dynamics of these assays are critical. The following guidelines provide a robust, causality-driven framework for evaluating this scaffold in in vitro cell culture models.

Experimental Workflow & Mechanistic Pathways

To ensure scientific integrity, the evaluation of pyrazolo[3,4-b]pyridin-6-one derivatives must follow a logical progression: establishing baseline cytotoxicity, validating the primary target (tubulin), observing the immediate cellular consequence (cell cycle arrest), and confirming the terminal fate (apoptosis).

Workflow Prep Compound Preparation (DMSO Stock) Viability Cytotoxicity Assay (CellTiter-Glo / MTT) Prep->Viability Establish IC50 CellCycle Cell Cycle Analysis (PI Staining / Flow) Viability->CellCycle Sub-IC50 Dosing Tubulin Tubulin Polymerization (In Cellulo / Western) Viability->Tubulin Target Validation Apoptosis Apoptosis Assay (Annexin V-FITC/PI) CellCycle->Apoptosis Downstream Effect

Step-by-step cell culture assay workflow for pyrazolo[3,4-b]pyridin-6-one evaluation.

Mechanism Compound Pyrazolo[3,4-b]pyridin-6-one (e.g., CAS 57411-62-8) ColchicineSite Tubulin Colchicine Binding Site Compound->ColchicineSite Binds Microtubule Inhibition of Microtubule Polymerization ColchicineSite->Microtubule Prevents assembly Spindle Mitotic Spindle Disruption Microtubule->Spindle Destabilizes G2M G2/M Cell Cycle Arrest Spindle->G2M Triggers checkpoint Apoptosis Apoptosis Induction (Caspase Activation) G2M->Apoptosis Prolonged arrest

Mechanism of action for pyrazolo[3,4-b]pyridin-6-one derivatives targeting tubulin.

Step-by-Step Experimental Protocols

Assay 1: Cell Viability & Cytotoxicity (IC50 Determination)

Causality & Expert Insight: Tubulin inhibitors are cell-cycle dependent. A standard 24-hour assay will artificially inflate the apparent IC50 because a significant portion of the asynchronous cell population will not have entered mitosis. Therefore, a 48- to 72-hour incubation is mandatory.

  • Cell Seeding: Seed human cancer cell lines (e.g., MDA-MB-231 or HeLa, which are highly responsive to this scaffold [1]) at 3,000–5,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one in anhydrous DMSO. Perform serial dilutions (e.g., 0.1 µM to 100 µM). Self-Validating Control: Ensure final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced toxicity.

  • Treatment: Treat cells for 72 hours. Include a vehicle control (0.5% DMSO) and a positive control (Colchicine, 1 µM).

  • Detection: Add CellTiter-Glo® reagent (or MTT). Incubate for 10–30 minutes at room temperature.

  • Analysis: Measure luminescence (or absorbance at 570 nm). Calculate IC50 using non-linear regression (curve fit) in GraphPad Prism.

Assay 2: In Cellulo Tubulin Polymerization Assay

Causality & Expert Insight: To prove the mechanism of action, you must separate soluble (unpolymerized) tubulin from insoluble (polymerized) microtubules. Critical step: Microtubules depolymerize in the cold. All lysis steps must be performed strictly at 37°C using a microtubule-stabilizing buffer.

  • Treatment: Treat cells in 6-well plates with the test compound at 1× and 2× IC50 for 12–24 hours.

  • Self-Validating Controls: Include Paclitaxel (1 µM, microtubule stabilizer—forces tubulin into the insoluble pellet) and Colchicine (1 µM, microtubule destabilizer—forces tubulin into the soluble fraction).

  • Lysis (37°C): Wash cells with warm PBS. Add 100 µL of warm Microtubule Stabilizing Buffer (0.1 M PIPES pH 6.9, 2 M glycerol, 5 mM MgCl₂, 2 mM EGTA, 0.5% Triton X-100, and protease inhibitors). Incubate at 37°C for 5 minutes.

  • Fractionation: Centrifuge at 15,000 × g for 15 minutes at room temperature.

  • Separation: Transfer the supernatant (Soluble fraction, S ). Resuspend the pellet in 100 µL of RIPA buffer (Insoluble fraction, P ).

  • Western Blotting: Resolve equal volumes of S and P fractions via SDS-PAGE. Immunoblot using an anti-α-tubulin primary antibody.

Assay 3: Cell Cycle Analysis (Flow Cytometry)

Causality & Expert Insight: Disruption of the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), halting cells in the G2/M phase. Propidium Iodide (PI) intercalates into nucleic acids to quantify DNA content. RNase A must be added to degrade RNA; otherwise, PI will bind RNA, destroying the resolution of the DNA histogram.

  • Treatment: Treat cells with the compound (0.5×, 1×, and 2× IC50) for 24 hours.

  • Harvesting: Collect both floating (mitotic/apoptotic) and adherent cells. Wash with cold PBS.

  • Fixation: Add cells dropwise to ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix at -20°C for at least 2 hours (or overnight).

  • Staining: Wash out ethanol with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer (50 µg/mL PI, 100 µg/mL RNase A in PBS). Incubate in the dark at room temperature for 30 minutes.

  • Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto), collecting at least 10,000 single-cell events. Gate out doublets using PI-Width vs. PI-Area.

Assay 4: Apoptosis Evaluation (Annexin V-FITC / PI)
  • Treatment: Treat cells for 48 hours. (Apoptosis is a downstream event of prolonged G2/M arrest; 24h may only show early signs).

  • Staining: Harvest cells, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer.

  • Labeling: Add 5 µL Annexin V-FITC and 5 µL PI. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze immediately. Annexin V⁺/PI⁻ indicates early apoptosis; Annexin V⁺/PI⁺ indicates late apoptosis.

Expected Data Presentation

To facilitate easy comparison across compound screening campaigns, summarize quantitative data in a structured matrix. Below is a representative data table illustrating the expected pharmacological profile of an active pyrazolo[3,4-b]pyridin-6-one derivative based on established literature parameters [1].

Treatment GroupCytotoxicity IC50 (µM)Soluble Tubulin Ratio (S/P)G2/M Phase Arrest (%)Total Apoptotic Cells (%)
Vehicle (0.5% DMSO) N/A1.0 (Baseline)12.5 ± 1.24.2 ± 0.8
Colchicine (1 µM) 0.05> 5.0 (Destabilized)78.4 ± 3.145.6 ± 4.2
Paclitaxel (1 µM) 0.02< 0.2 (Stabilized)82.1 ± 2.552.3 ± 3.9
Compound (1× IC50) 3.503.2 (Destabilized)55.3 ± 2.828.4 ± 2.1
Compound (2× IC50) N/A4.8 (Destabilized)68.7 ± 3.441.2 ± 3.5

Note: The shift of tubulin into the soluble (S) fraction confirms the compound acts as a microtubule destabilizer (similar to Colchicine), rather than a stabilizer (like Paclitaxel).

References

  • Guo, Q., Zhai, S., Luo, Y., & Wang, L. (2019). Discovery, biological evaluation, structure-activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents. Organic & Biomolecular Chemistry, 17(25), 6201-6214.[Link]

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237.[Link]

Application and Protocol for the Preparation of 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of stock solutions of 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one, a member of the pyrazolopyridinone class of compounds. Adherence to these protocols is critical for ensuring the accuracy, reproducibility, and integrity of experimental results in drug discovery and development. This document outlines best practices for solvent selection, concentration calculations, dissolution techniques, and stability considerations.

Introduction: The Criticality of Accurate Stock Solutions

The pyrazolo[3,4-b]pyridine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3] The integrity of any in vitro or in vivo study hinges on the precise and accurate preparation of test compound solutions. Improperly prepared stock solutions can lead to erroneous data, including inaccurate dose-response curves, false negatives, and a lack of reproducibility. This application note serves as a foundational guide for researchers, ensuring that stock solutions of 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one are prepared to the highest scientific standards.

Physicochemical Properties and Safety Considerations

While specific experimental data for 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is not extensively published, the general properties of pyrazolopyridinone derivatives and small organic molecules provide a strong basis for establishing handling and preparation protocols.

Table 1: Physicochemical and Safety Data for 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one

PropertyValue/InformationSource
Chemical Name 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one[4]
CAS Number 57411-62-8[4]
Molecular Formula C9H11N3O[5]
Molecular Weight 177.21 g/mol [5]
Predicted Solubility Expected to be soluble in organic solvents like DMSO and DMF.[6][7]General Knowledge
Hazard Identification May cause skin and eye irritation. May cause respiratory irritation.[4][8][4][8]

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the solid compound and its solutions.[8][9][10]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[8][9][10]

  • Spill Management: In case of a spill, absorb the material with an inert absorbent and dispose of it according to institutional guidelines.[9]

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of non-polar to moderately polar organic compounds due to its excellent solvating power.[6][7][11][12]

Materials and Equipment
  • 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one (solid)

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Sterile, amber microcentrifuge tubes or vials

  • Positive displacement pipette or calibrated micropipettes with appropriate tips

  • Vortex mixer

Step-by-Step Protocol
  • Calculate the Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (M) x Desired Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 177.21 g/mol x 1000 mg/g = 1.7721 mg

  • Weigh the Compound: Accurately weigh the calculated mass of 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one using a calibrated analytical balance.[11][13] For accuracy, it is often more practical to weigh a slightly larger mass (e.g., 5-10 mg) and adjust the volume of DMSO accordingly.

  • Dissolution: a. Transfer the weighed compound into a sterile tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (30-40°C) may aid dissolution, but care should be taken to avoid degradation.

  • Aliquoting and Storage: a. To minimize freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[11][14] b. Label each aliquot clearly with the compound name, concentration, date of preparation, and your initials. c. Store the aliquots at -20°C or -80°C for long-term stability.[11][14]

Workflow Diagram

Stock_Solution_Preparation cluster_preparation Preparation cluster_storage Storage & Handling A Calculate Mass B Weigh Compound A->B C Add DMSO B->C D Vortex to Dissolve C->D E Aliquot into Tubes D->E F Label Aliquots E->F G Store at -20°C / -80°C F->G

Caption: Workflow for the preparation and storage of stock solutions.

Best Practices and Troubleshooting

  • Solvent Purity: Always use high-purity, anhydrous DMSO. DMSO is hygroscopic and can absorb water from the atmosphere, which may affect compound solubility and stability.[14][15]

  • Precipitation upon Dilution: When diluting the DMSO stock solution into aqueous buffers for assays, precipitation can occur.[6][11] To mitigate this, perform serial dilutions in 100% DMSO before the final dilution into the aqueous buffer.[6][11] It is also crucial to maintain a low final DMSO concentration in the assay, typically below 0.5%, to avoid solvent-induced artifacts.[11]

  • Stability: While many compounds are stable in DMSO at -20°C or -80°C for extended periods, it is advisable to periodically check the integrity of the stock solution using analytical methods like HPLC or LC-MS, especially for long-term studies.[14] Avoid storing DMSO stock solutions at room temperature for prolonged periods, as degradation can occur.[14][16]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to compound degradation and precipitation.[11][14] Aliquoting into single-use volumes is the most effective way to prevent this.

Preparation of Working Solutions

For most cell-based assays, the high-concentration stock solution will need to be diluted to a working concentration in the appropriate cell culture medium or buffer.

Serial Dilution Workflow

Serial_Dilution cluster_dilution Serial Dilution in 100% DMSO cluster_final_dilution Final Dilution in Aqueous Buffer Stock 10 mM Stock in DMSO Dil1 1 mM Stock->Dil1 1:10 Dil2 100 µM Dil1->Dil2 1:10 Dil3 10 µM Dil2->Dil3 1:10 Assay Final Assay Concentration (e.g., 10 nM) Dil3->Assay 1:1000 in Buffer

Caption: Serial dilution workflow from a DMSO stock solution.

Conclusion

The meticulous preparation of stock solutions is a fundamental yet often overlooked aspect of experimental science. By following the detailed protocols and best practices outlined in this application note, researchers can ensure the quality and reliability of their data when working with 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one. This, in turn, will contribute to the generation of robust and reproducible scientific findings.

References

  • Nanopedia. (n.d.). DMSO - Definition and Relevance. NanoTemper. Retrieved from [Link]

  • Wikipedia. (2024, March 12). Dimethyl sulfoxide. Retrieved from [Link]

  • Kozik, V., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 975-983. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Cheng, X., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 180-185. Retrieved from [Link]

  • Yufeng. (2024, July 21). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]

  • Dimensions. (2025, July 31). DMSO solvent: Significance and symbolism. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, September 11). What is the procedure to create stock solutions? Retrieved from [Link]

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • ResearchGate. (2015, July 8). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? Retrieved from [Link]

  • YouTube. (2022, September 7). DMSO biochemistry. Retrieved from [Link]

  • The Bumbling Biochemist. (2021, November 1). Stock up on stock solutions. Retrieved from [Link]

  • Lab Manager. (2024, December 6). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. Retrieved from [Link]

  • NextSDS. (n.d.). 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one. Retrieved from [Link]

  • PubChemLite. (n.d.). 1,3,4-trimethyl-1h,6h,7h-pyrazolo[3,4-b]pyridin-6-one. Retrieved from [Link]

  • ResearchGate. (2021, December 15). Pyrazolo[3,4-b]pyridin-3(2H)-one. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]

  • National Institutes of Health. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • PubMed. (2024, September 6). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Retrieved from [Link]

  • Der Pharma Chemica. (2026, February 25). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Retrieved from [Link]

  • Google Patents. (n.d.). CN110483400A - A kind of preparation method of pyrazole derivatives.
  • ResearchGate. (2020, October 2). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. Retrieved from [Link]

  • ResearchGate. (2021, January 19). Synthesis of Novel Pyrazolo[1,5-a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2-b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Retrieved from [Link]

  • ResearchGate. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]

  • MDPI. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. The information herein is curated from established synthetic methodologies for pyrazolo[3,4-b]pyridine scaffolds and tailored to the specific challenges you may encounter with this trimethylated derivative.

I. Optimized Experimental Protocol

The synthesis of 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is most effectively achieved through a cyclocondensation reaction between a substituted aminopyrazole and a β-ketoester. This approach is widely recognized for its efficiency in constructing the pyrazolo[3,4-b]pyridine core.[1][2]

Reaction Scheme:

Synthetic_Pathway cluster_reactants Starting Materials cluster_product Product 5-amino-1,3-dimethyl-1H-pyrazole 5-amino-1,3-dimethyl-1H-pyrazole target_compound 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one 5-amino-1,3-dimethyl-1H-pyrazole->target_compound Glacial Acetic Acid, Reflux ethyl_2-methyl-3-oxobutanoate ethyl 2-methyl-3-oxobutanoate ethyl_2-methyl-3-oxobutanoate->target_compound

Figure 1: General synthetic scheme for 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one.

Materials and Reagents:

Reagent/MaterialPuritySupplier
5-amino-1,3-dimethyl-1H-pyrazole≥97%Commercially Available
Ethyl 2-methyl-3-oxobutanoate≥98%Commercially Available
Glacial Acetic AcidACS GradeCommercially Available
EthanolAnhydrousCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Sodium Bicarbonate (NaHCO₃)ACS GradeCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-amino-1,3-dimethyl-1H-pyrazole (1.0 eq).

  • Reagent Addition: Add glacial acetic acid (10-15 mL per gram of aminopyrazole). Stir the mixture until the aminopyrazole is fully dissolved. To this solution, add ethyl 2-methyl-3-oxobutanoate (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 7:3 v/v).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker containing ice-cold water. A precipitate should form. If no precipitate forms, proceed to neutralization.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one.

II. Troubleshooting Guide

This section addresses common issues that may arise during the synthesis, providing explanations and actionable solutions.

Troubleshooting_Guide start Low or No Product Yield? incomplete_reaction Incomplete Reaction - Extend reflux time - Increase temperature slightly - Check reagent purity start->incomplete_reaction TLC shows starting material side_reactions Side Reactions - Lower reaction temperature - Use a milder acid catalyst start->side_reactions TLC shows multiple spots purification_loss Loss During Purification - Optimize chromatography conditions - Consider recrystallization start->purification_loss Low yield after purification starting_material_issue Starting Material Degradation - Use fresh reagents - Store reagents properly start->starting_material_issue No reaction observed

Figure 2: Decision tree for troubleshooting low product yield.

Q1: I am observing a very low yield of the desired product. What are the potential causes?

A1: Low yields in this synthesis can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using TLC. If starting materials are still present after the recommended reaction time, consider extending the reflux period. The steric hindrance from the methyl groups might necessitate longer reaction times or slightly higher temperatures.[3]

  • Suboptimal Temperature: While reflux in acetic acid is generally effective, the optimal temperature can be substrate-dependent. If the reaction is sluggish, ensure the mixture is vigorously refluxing. Conversely, excessively high temperatures can lead to decomposition.

  • Purity of Starting Materials: Impurities in either the 5-amino-1,3-dimethyl-1H-pyrazole or the ethyl 2-methyl-3-oxobutanoate can interfere with the reaction. Ensure you are using high-purity reagents. If necessary, consider purifying the starting materials before use.

  • Side Reactions: The formation of byproducts can reduce the yield of the desired product. One common issue is the formation of regioisomers if the β-ketoester is not symmetrical.[2] In this case, with a symmetrical β-ketoester, other side reactions might be at play. Consider using a milder acid catalyst, such as p-toluenesulfonic acid in a high-boiling solvent like n-butanol, which has been shown to be effective in similar syntheses.[4]

Q2: My final product is difficult to purify and appears to be a mixture of isomers.

A2: While the use of a symmetrical β-ketoester in this protocol is designed to avoid regioisomer formation, other isomeric impurities can arise.

  • Tautomerization: The pyrazolo[3,4-b]pyridin-6-one core can exist in different tautomeric forms. While the 1H-tautomer is generally more stable, the presence of other tautomers can complicate purification and characterization.[2] Careful optimization of chromatographic conditions is key.

  • Incomplete Cyclization: In some cases, an open-chain intermediate may persist. Ensure the reaction is driven to completion by providing adequate heat and reaction time.

  • Purification Strategy: Flash column chromatography is the standard method for purification. A shallow gradient of the eluent can improve the separation of closely related compounds. If chromatography is challenging, consider recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

Q3: The reaction seems to stall, and I observe the formation of a significant amount of dark, tar-like material.

A3: The formation of tar often indicates decomposition of starting materials or products under the reaction conditions.

  • Reaction Temperature: High temperatures in the presence of a strong acid like glacial acetic acid can lead to polymerization and decomposition. Consider lowering the reaction temperature and compensating with a longer reaction time.

  • Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions that lead to colored impurities.

  • Alternative Solvent/Catalyst System: As mentioned, switching to a system like p-toluenesulfonic acid in n-butanol can provide a milder reaction environment and may prevent decomposition.[4]

III. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the cyclocondensation reaction?

A1: The reaction proceeds through a series of steps. Initially, the more nucleophilic amino group of the 5-aminopyrazole attacks one of the carbonyl groups of the β-ketoester. This is followed by an intramolecular cyclization where a nitrogen atom of the pyrazole ring attacks the remaining carbonyl group, leading to the formation of the six-membered pyridine ring. Subsequent dehydration results in the final aromatic pyrazolo[3,4-b]pyridin-6-one product.[2]

Q2: Can I use a different β-ketoester to synthesize analogues?

A2: Yes, this is a versatile method for generating a library of pyrazolo[3,4-b]pyridin-6-one derivatives. By varying the substituents on the β-ketoester, you can introduce different groups at the 4-position and potentially other positions of the pyridine ring. However, be aware that using unsymmetrical β-ketoesters can lead to the formation of regioisomers, which will require careful separation and characterization.[2]

Q3: Is it possible to scale up this reaction?

A3: Yes, this reaction is generally scalable. When scaling up, ensure efficient stirring and uniform heating of the reaction mixture. The work-up and purification steps will also need to be adjusted accordingly. For larger scale reactions, crystallization is often a more practical purification method than chromatography.

Q4: Are there any alternative synthetic routes to this class of compounds?

A4: Yes, several other methods have been reported for the synthesis of pyrazolo[3,4-b]pyridines. These include multicomponent reactions involving an aldehyde, Meldrum's acid, and an aminopyrazole, which can be performed in greener solvents like PEG-400.[5] Another approach involves the reaction of aminopyrazoles with α,β-unsaturated compounds.[6] The choice of synthetic route will depend on the availability of starting materials and the desired substitution pattern on the final product.

IV. References

  • Asymmetric synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones under carbene catalysis. Organic & Biomolecular Chemistry. Available at: [Link]

  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. Available at: [Link]

  • 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine. National Institutes of Health. Available at: [Link]

  • The synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives in aqueous media. ResearchGate. Available at: [Link]

  • Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. ResearchGate. Available at: [Link]

  • Various heterocycles synthesized through the reaction of 5-amino-pyrazole derivatives (N′/N-1 dinucleophilic sides) with α,β-unsaturated compounds. ResearchGate. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Institutes of Health. Available at: [Link]

Sources

Technical Support Center: Solubilization Strategies for 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profiles of fused bicyclic heteroaromatics. The compound 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one (CAS: 57411-62-8) is notoriously difficult to handle.

This guide is designed to move beyond basic "add solvent and vortex" advice. Here, we explore the thermodynamic causality behind the compound's behavior and provide self-validating experimental protocols to ensure your biochemical and in vivo assays are driven by true dissolved drug concentrations, not experimental artifacts.

I. The Chemistry of the Problem (FAQ)

Q: Why does 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one exhibit poor solubility even in 100% DMSO? A: The difficulty arises from the thermodynamic balance between the compound's crystal lattice energy and its solvation energy. The pyrazolo[3,4-b]pyridone core is a planar, fused bicyclic ring system that facilitates tight π−π stacking. More critically, the lactam motif (the carbonyl at position 6 and the secondary amine at position 7) allows the formation of highly stable intermolecular hydrogen-bonded homodimers.

While DMSO is an excellent hydrogen-bond acceptor, breaking these pre-existing homodimers requires significant kinetic energy. If the lattice energy exceeds the enthalpy of solvation, the compound remains as a micro-crystalline suspension rather than a true solution. This phenomenon is a well-documented bottleneck in fragment-based screening and small molecule library management [1].

Q: Can I just use a higher concentration of DMSO in my final assay to force it into solution? A: No. Increasing the final DMSO concentration beyond 1.0% (v/v) in aqueous buffers often leads to solvent-induced artifacts, protein denaturation, and false-positive readouts [4]. Solubilization must be achieved by optimizing the stock preparation and the dilution methodology, not by overwhelming the biological system with solvent.

II. Troubleshooting Workflow & Experimental Protocols

To systematically overcome these thermodynamic barriers without degrading the compound, we employ a tiered solubilization workflow.

G Start 1. Add Compound to 100% Anhydrous DMSO Check1 Visual Inspection: Is it optically clear? Start->Check1 HeatSonic 2. Heat (37°C) & Sonicate (10 min) Check1->HeatSonic No Centrifuge 4. Centrifuge (10,000 x g) Check for micro-pellet Check1->Centrifuge Yes Check2 Visual Inspection: Is it optically clear? HeatSonic->Check2 CoSolvent 3. Add Co-solvent (e.g., NMP / PEG400) Check2->CoSolvent No Check2->Centrifuge Yes CoSolvent->Centrifuge LCMS 5. LC-MS/qNMR Quantify true concentration Centrifuge->LCMS Success Proceed to Aqueous Assay Dilution LCMS->Success

Tiered DMSO solubilization and validation workflow for pyrazolopyridone derivatives.

Protocol 1: Self-Validating Stock Dissolution

This protocol ensures that what appears to be a solution is not actually a fine colloidal suspension—a common source of false negatives.

  • Step 1: Initial Solubilization. Weigh the compound and add anhydrous, cell-culture grade DMSO to achieve the target stock concentration (e.g., 10 mM). Vortex vigorously for 60 seconds.

  • Step 2: Thermal & Acoustic Disruption. If the solution is not optically clear, incubate the vial in a water bath at 37°C for 10 minutes, followed by bath sonication for 10 minutes.

    • Causality: Heat provides the kinetic energy to break the hydrogen-bonded lactam dimers, while acoustic cavitation disrupts the π−π stacked microcrystals, allowing DMSO molecules to intercalate and solvate the monomers.

  • Step 3: Centrifugation Check (The Validation Step). Centrifuge the visually clear solution at 10,000 x g for 10 minutes at room temperature. Carefully inspect the bottom of the tube for a microscopic pellet.

  • Step 4: Analytical Confirmation. Transfer the supernatant to a new vial. Quantify the actual dissolved concentration using LC-MS or quantitative NMR (qNMR) against an internal standard to establish the true working concentration.

III. Advanced Solubilization & Assay Dilution FAQs

Q: Heating and sonication failed to achieve a 10 mM stock. What are my next steps for in vitro assays? A: If the compound remains insoluble, you must alter the solvent's dielectric properties or introduce agents that disrupt the specific lactam homodimers [2].

  • Solvent Switching (NMP): If DMSO fails, switch to N-Methyl-2-pyrrolidone (NMP). NMP is structurally similar to a lactam and is exceptionally effective at intercalating into and disrupting the N-H···O=C hydrogen-bond networks of pyrazolopyridones.

  • Cyclodextrins: 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) can encapsulate the hydrophobic core of the molecule, masking it from the aqueous environment upon dilution.

Q: When I dilute my DMSO stock into the aqueous assay buffer, the compound crashes out. How do I prevent this? A: This "solvent shift" precipitation occurs when the local concentration of DMSO drops rapidly, forcing the hydrophobic compound out of solution before it can disperse. Solution: Perform a step-wise dilution or use a "carrier" buffer. Pre-mix the DMSO stock with a surfactant (e.g., Tween-80) or a co-solvent (e.g., PEG400) before introducing it to the aqueous buffer.

Quantitative Guidelines for Assay Additives

To maintain biochemical assay integrity, adhere to the maximum final concentrations of solubilizing agents listed below.

Solubilizing AgentMechanism of ActionMax Final Conc. (In Vitro)Application Notes
DMSO H-bond acceptor, polar aprotic< 1.0% (v/v)Higher concentrations denature proteins and cause assay artifacts.
NMP Lactam-mimetic, H-bond disruptor< 1.0% (v/v)Excellent alternative to DMSO for highly crystalline fused heterocycles.
PEG400 Co-solvent, reduces dielectric constant< 5.0% (v/v)Viscous; ensure thorough mixing during step-wise dilution.
Tween-80 Non-ionic surfactant, micelle formation< 0.1% (v/v)May interfere with lipid-dependent kinases or cell membrane assays.
HP- β -CD Hydrophobic encapsulation< 2.0% (w/v)Highly effective for pyrazolopyridines; minimal protein interference.

IV. In Vivo Formulation Strategies

Q: We are moving to animal models and cannot dose 100% DMSO. How do we formulate 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one for oral (PO) or intravenous (IV) dosing? A: For in vivo studies, the formulation must maintain the drug in solution within the GI tract or bloodstream without causing solvent toxicity.

Protocol 2: Multi-Component IV Formulation

A standard, well-tolerated vehicle for hydrophobic pyrazolopyridines is 5% DMSO / 40% PEG400 / 5% Tween-80 / 50% Saline . The order of addition is critical to prevent the compound from experiencing a sudden drop in solubility capacity:

  • Dissolution: Dissolve the compound completely in 5% (total volume) DMSO.

  • Co-solvation: Add 40% PEG400 and vortex thoroughly. Causality: PEG400 lowers the dielectric constant of the final mixture, bridging the polarity gap between DMSO and water.

  • Micellization: Add 5% Tween-80 and vortex. This provides micelles that trap the hydrophobic core of the molecule.

  • Aqueous Addition: Add 50% Saline dropwise with continuous vortexing to prevent localized precipitation.

Protocol 3: Amorphous Solid Dispersion for PO Dosing

For oral dosing, consider creating an amorphous solid dispersion (ASD). By co-precipitating the compound with a polymer like PVP-VA (polyvinylpyrrolidone-vinyl acetate), you trap the pyrazolopyridone in its amorphous state. This prevents the formation of the highly stable crystal lattice, significantly enhancing apparent aqueous solubility and oral bioavailability [3].

V. References

  • Title: DMSO Solubility Assessment for Fragment-Based Screening Source: MDPI Molecules URL: [Link]

  • Title: Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays Source: PubMed Central (NIH) URL: [Link]

Validation & Comparative

1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one vs standard pyrazolopyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Pyrazolopyridine Scaffold

The pyrazolopyridine core is a recurring motif in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1][2] This bicyclic heterocycle, an isostere of purine, has been extensively explored in the development of therapeutics for a multitude of diseases, including cancer, viral infections, and inflammatory conditions.[2][3] The versatility of the pyrazolopyridine framework allows for chemical modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] Among the various isomers, the 1H-pyrazolo[3,4-b]pyridine skeleton has emerged as a particularly fruitful starting point for the design of kinase inhibitors, which are at the forefront of targeted cancer therapy.[4]

This guide provides a comparative analysis of 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one , a specific but less-characterized derivative, against well-established pyrazolopyridine-based compounds. We will delve into the structural nuances that dictate biological activity, present supporting experimental data from the literature for analogous compounds, and provide detailed protocols for their synthesis and evaluation.

Compound in Focus: 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one

1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a distinct derivative within the pyrazolo[3,4-b]pyridine class. Its core structure is the pyrazolo[3,4-b]pyridin-6-one scaffold. The key distinguishing features are the three methyl groups at positions 1, 3, and 4. While public data on the specific biological activities of this exact molecule is sparse, its structural attributes provide a basis for a reasoned scientific comparison with more extensively studied analogues. The N1-methylation is a particularly noteworthy feature, as modifications at this position can significantly impact target engagement, often by disrupting crucial hydrogen bond interactions within ATP-binding sites of kinases.[5]

Standard Pyrazolopyridine Derivatives for Comparison

To contextualize the potential performance of 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one, we will compare it to two classes of standard pyrazolopyridine derivatives for which substantial experimental data exists:

  • A Potent FGFR Kinase Inhibitor: A 1H-pyrazolo[3,4-b]pyridine derivative identified as a highly potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitor.[5][6]

  • A CDK Inhibitor: A 3,5-disubstituted pyrazolo[3,4-b]pyridine shown to be a potent inhibitor of Cyclin-Dependent Kinases (CDKs).[7][8]

Structural and Mechanistic Comparison

The rationale behind selecting specific substitutions on the pyrazolopyridine scaffold is rooted in the targeted interaction with the ATP-binding pocket of kinases. The pyrazole moiety often forms key hydrogen bonds with the hinge region of the kinase, while substituents on the pyridine ring can extend into the hydrophobic regions and the solvent-exposed front pocket, influencing both potency and selectivity.

The N1-H of the pyrazole ring is often a critical hydrogen bond donor. In a study of 1H-pyrazolo[3,4-b]pyridine derivatives as FGFR inhibitors, N-methylation of the pyrazolopyridine nucleus resulted in a complete loss of enzymatic activity (IC50 > 5 µM), highlighting the essential role of the N(1)-H in hydrogen bonding within the FGFR1 kinase domain.[5] This finding suggests that 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one , with its N1-methyl group, may exhibit significantly reduced or no activity against kinases that rely on this hydrogen bond for inhibitor binding.

The methyl group at C4 of the topic compound, situated on the pyridinone ring, could influence steric interactions within the binding site. The impact of this substitution would be target-dependent.

Signaling Pathway Context: FGFR and CDK Inhibition

Pyrazolopyridine derivatives often exert their anticancer effects by inhibiting key signaling pathways that drive cell proliferation and survival. Below are simplified diagrams of the FGFR and CDK signaling pathways, common targets for this class of compounds.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg Pyrazolopyridine Pyrazolopyridine Inhibitor Pyrazolopyridine->FGFR Inhibits (ATP-competitive) GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) CyclinD_CDK46 Cyclin D-CDK4/6 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F Phosphorylates Rb E2F E2F Rb_E2F->E2F Releases E2F p21 p21 p21->CyclinD_CDK46 CyclinE_CDK2 Cyclin E-CDK2 p21->CyclinE_CDK2 S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes S_Phase_Genes->CyclinE_CDK2 Activates CyclinE_CDK2->S_Phase_Genes Positive Feedback Pyrazolopyridine Pyrazolopyridine Inhibitor Pyrazolopyridine->CyclinD_CDK46 Inhibits Pyrazolopyridine->CyclinE_CDK2 Inhibits

CDK Signaling Pathway Inhibition

Quantitative Performance Data

The following tables summarize the in vitro activity of representative pyrazolo[3,4-b]pyridine derivatives from the literature, which serve as a benchmark for comparison.

Table 1: In Vitro Kinase Inhibitory Activity of a Standard Pyrazolo[3,4-b]pyridine FGFR Inhibitor

CompoundTarget KinaseIC50 (nM)Reference
7n FGFR1< 1[5]
FGFR22.5[5]
FGFR31.1[5]
KDR (VEGFR2)130[5]

Table 2: In Vitro Antiproliferative Activity of Pyrazolo[3,4-b]pyridin-6-one Derivatives

CompoundCell LineIC50 (µM)Reference
h2 MDA-MB-23113.37[6]
HeLa13.04[6]
MCF-715.45[6]
HepG27.05[6]
I2 MDA-MB-2313.30[6]
HeLa5.04[6]
MCF-75.08[6]
HepG23.71[6]

Experimental Protocols

The following protocols are generalized methods based on published procedures for the synthesis and evaluation of pyrazolo[3,4-b]pyridine derivatives.

Protocol 1: Synthesis of a 4-Aryl-1H-pyrazolo[3,4-b]pyridin-6-one Derivative

This protocol is adapted from a one-pot synthesis method. [9]

Synthesis_Workflow Start Start Materials: - 5-Aminopyrazole - Azlactone Step1 Solvent-free heating (e.g., 150°C) Start->Step1 Intermediate Intermediate Dihydro-derivative Step1->Intermediate Step2 Add superbasic medium (t-BuOK in DMSO) Heat (e.g., 150°C) Intermediate->Step2 Step3 Work-up and Purification (e.g., Column Chromatography) Step2->Step3 Product Final Product: 4-Arylpyrazolo[3,4-b]pyridin-6-one Step3->Product

Synthesis of Pyrazolo[3,4-b]pyridin-6-one

Step-by-Step Procedure:

  • Reaction Setup: In a reaction vessel, combine 5-aminopyrazole (1 mmol) and the appropriate 4-arylidene-2-phenyloxazol-5(4H)-one (azlactone) (1 mmol).

  • Initial Condensation: Heat the mixture without solvent at 150 °C for a specified time (e.g., 1 hour) to form the dihydropyrazolopyridinone intermediate.

  • Elimination: To the cooled reaction mixture, add dimethyl sulfoxide (DMSO) and potassium tert-butoxide (t-BuOK) (1.5 mmol).

  • Final Cyclization: Heat the mixture at 150 °C for 1.5 hours.

  • Work-up: After cooling, pour the reaction mixture into water and neutralize with a suitable acid (e.g., HCl).

  • Purification: Collect the precipitate by filtration, wash with water, and purify by column chromatography on silica gel to obtain the final product.

Causality: The solvent-free initial heating promotes the condensation of the reactants. The subsequent use of a superbasic medium (t-BuOK/DMSO) facilitates the elimination of a benzamide molecule to yield the desired aromatic pyrazolopyridinone. [9]

Protocol 2: In Vitro Cellular Proliferation (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines. [10][11][12]

MTT_Workflow Start Seed cells in 96-well plate (e.g., 5x10^3 cells/well) Step1 Allow cells to adhere (24 hours) Start->Step1 Step2 Treat with serial dilutions of test compound Step1->Step2 Step3 Incubate for 72 hours Step2->Step3 Step4 Add MTT solution (e.g., 0.5 mg/mL) Step3->Step4 Step5 Incubate for 4 hours (Formation of formazan crystals) Step4->Step5 Step6 Add solubilization solution (e.g., DMSO) Step5->Step6 Step7 Measure absorbance (e.g., 570 nm) Step6->Step7 End Calculate IC50 value Step7->End

MTT Assay Workflow

Step-by-Step Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottomed plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

  • Adherence: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compound for 72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Self-Validation: The inclusion of a vehicle control and a positive control (a known cytotoxic agent) in each assay is crucial for validating the results. The linear range of the assay with respect to cell number should also be established.

Conclusion and Future Directions

The pyrazolo[3,4-b]pyridine scaffold remains a highly valuable framework in the design of targeted therapeutics, particularly kinase inhibitors. While 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is not extensively characterized in the public domain, a comparative analysis based on its structural features and established structure-activity relationships of related compounds provides valuable insights. The N1-methylation is a key structural modification that, based on data from potent FGFR inhibitors, is likely to abrogate activity against many kinases by preventing a critical hydrogen bond interaction with the hinge region.

Further experimental evaluation of 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is warranted to definitively determine its biological activity profile. Screening this compound against a broad panel of kinases and cancer cell lines would elucidate its potential as a therapeutic agent or a chemical probe. The protocols provided in this guide offer a robust starting point for such investigations. The continued exploration of the chemical space around the pyrazolopyridine nucleus will undoubtedly lead to the discovery of novel and effective modulators of a wide range of biological targets.

References

Sources

Comparative In Vitro Efficacy Analysis of 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one: A Guide for Kinase Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction:

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities.[1][2] Derivatives of this core have shown significant potential as inhibitors of critical cellular signaling proteins, particularly protein kinases, which are pivotal targets in oncology and inflammatory diseases.[1][3][4] This guide focuses on a specific analogue, 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one (referred to herein as "PYRA-134"), providing a comprehensive framework for evaluating its in vitro efficacy.

Our objective is to present a logical, multi-tiered experimental strategy to characterize PYRA-134, comparing it hypothetically against a known, clinically relevant inhibitor. For the purpose of this guide, we will postulate that PYRA-134 is a novel inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, and will compare its performance against Dinaciclib , a well-established and potent CDK inhibitor. This document will detail the causality behind each experimental step, from initial biochemical potency to cellular target engagement and phenotypic outcomes, equipping researchers with the necessary protocols and rationale to conduct a thorough in vitro evaluation.

Section 1: Primary Target Potency – Biochemical Kinase Assay

Expert Rationale: The foundational step in characterizing any putative inhibitor is to determine its direct inhibitory activity against the purified target enzyme, free from the complexities of a cellular environment. This biochemical assay quantifies the concentration at which the compound inhibits 50% of the enzyme's activity (IC50), providing a direct measure of its potency. The ADP-Glo™ Kinase Assay is selected for its high sensitivity and broad applicability, as it measures the production of ADP, a universal product of all kinase reactions.[5][6] This method is particularly advantageous as it is non-radioactive and exhibits a strong signal-to-background ratio.[7]

Workflow: Biochemical IC50 Determination

cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis reagents Prepare Reagents: - PYRA-134 (10-point serial dilution) - Dinaciclib (10-point serial dilution) - Recombinant CDK2/CycE - Substrate (Rb peptide) - ATP (at Km concentration) plate Plate compounds/controls in 384-well plate reagents->plate add_enzyme Add CDK2/CycE + Substrate to wells plate->add_enzyme add_atp Initiate reaction with ATP Incubate 40 min @ RT add_enzyme->add_atp stop_reaction Add ADP-Glo™ Reagent (Stops kinase reaction, depletes ATP) Incubate 40 min @ RT add_atp->stop_reaction convert_adp Add Kinase Detection Reagent (Converts ADP to ATP) Incubate 30 min @ RT stop_reaction->convert_adp read_lum Measure luminescence (Signal ∝ ADP produced) convert_adp->read_lum plot Plot Luminescence vs. [Inhibitor] read_lum->plot calc_ic50 Calculate IC50 values via non-linear regression plot->calc_ic50 caption Biochemical IC50 determination workflow using ADP-Glo™.

Caption: Biochemical IC50 determination workflow using ADP-Glo™.

Hypothetical Data Summary: Biochemical Potency
CompoundTargetAssay FormatIC50 (nM)
PYRA-134 CDK2/CycEADP-Glo™75.3
Dinaciclib CDK2/CycEADP-Glo™2.1

Interpretation: The hypothetical data indicates that while PYRA-134 inhibits the CDK2 enzyme, its potency is significantly lower than the reference compound, Dinaciclib. This initial result is crucial for establishing a baseline potency before moving into more complex cellular models.

Protocol: ADP-Glo™ Kinase Assay[5][8][9]
  • Reagent Preparation:

    • Prepare a 10 mM stock of PYRA-134 and Dinaciclib in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution series for each compound in DMSO. Further dilute into kinase reaction buffer to achieve the desired final assay concentrations.

    • Prepare the kinase reaction buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT.

    • Prepare recombinant CDK2/CycE enzyme and substrate (e.g., Rb-derived peptide) in kinase buffer.

    • Prepare ATP solution in kinase buffer at a concentration equal to the known Km of the enzyme for ATP to ensure accurate competitive inhibition assessment.[8]

  • Assay Execution (384-well plate format):

    • Add 1 µL of diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of the enzyme/substrate mix to each well.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for 40 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.

    • Incubate at room temperature for 40 minutes to deplete all unconsumed ATP.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized response against the logarithm of inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Section 2: Cellular Target Engagement & Antiproliferative Activity

Expert Rationale: A compound's biochemical potency does not always translate to cellular activity due to factors like cell membrane permeability and target availability.[3] Therefore, the next critical steps are to confirm that PYRA-134 can enter live cells and bind to its intended target (target engagement) and to measure its effect on cell viability (antiproliferative activity). The NanoBRET™ Target Engagement assay is a state-of-the-art method to quantify compound binding to a target protein in real-time within living cells.[9][10] It measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer, which is competitively displaced by the test compound.[11] For antiproliferative activity, the CellTiter-Glo® Luminescent Cell Viability Assay is employed. This assay quantifies ATP levels, which directly correlate with the number of metabolically active, viable cells.[12][13]

Workflow: Cellular Target Engagement & Viability

cluster_bref NanoBRET™ Target Engagement cluster_ctg CellTiter-Glo® Viability cluster_analysis Data Analysis transfect Transfect cells with CDK2-NanoLuc® plasmid plate_bref Plate transfected cells in 384-well plate transfect->plate_bref add_cmpd_bref Add PYRA-134 or Dinaciclib (serial dilutions) plate_bref->add_cmpd_bref add_tracer Add NanoBRET™ Tracer and Nano-Glo® Substrate add_cmpd_bref->add_tracer read_bret Read BRET signal (Donor & Acceptor wavelengths) add_tracer->read_bret calc_ec50 Calculate Cellular EC50 (Target Engagement) read_bret->calc_ec50 plate_ctg Plate cancer cells (e.g., HCT-116) in 96-well plate add_cmpd_ctg Add PYRA-134 or Dinaciclib (serial dilutions) plate_ctg->add_cmpd_ctg incubate_ctg Incubate for 72 hours add_cmpd_ctg->incubate_ctg add_ctg Add CellTiter-Glo® Reagent incubate_ctg->add_ctg read_ctg Read luminescence add_ctg->read_ctg calc_gi50 Calculate GI50 (Growth Inhibition) read_ctg->calc_gi50 caption Parallel workflows for cellular target engagement and viability.

Caption: Parallel workflows for cellular target engagement and viability.

Hypothetical Data Summary: Cellular Potency
CompoundCell LineAssay FormatEC50 / GI50 (nM)
PYRA-134 HEK293 (CDK2-NLuc)NanoBRET™980
Dinaciclib HEK293 (CDK2-NLuc)NanoBRET™15.5
PYRA-134 HCT-116CellTiter-Glo®1,550
Dinaciclib HCT-116CellTiter-Glo®25.2

Interpretation: The hypothetical cellular data shows a rightward shift in potency compared to the biochemical IC50 values for both compounds, which is expected. PYRA-134 demonstrates engagement with CDK2 in live cells and causes growth inhibition, confirming it is cell-permeable and active in a cellular context. However, it remains significantly less potent than Dinaciclib, with its GI50 value in the micromolar range.

Protocol: NanoBRET™ Target Engagement Assay[11][12][13]
  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding for CDK2 fused to NanoLuc® luciferase.

    • 24 hours post-transfection, harvest and resuspend cells in Opti-MEM.

  • Assay Execution:

    • Dispense transfected cells into a white 384-well assay plate.

    • Add serially diluted compounds (PYRA-134, Dinaciclib) to the wells and incubate for 2 hours at 37°C.

    • Prepare the detection reagent containing the cell-permeable fluorescent tracer and Nano-Glo® substrate.

    • Add the detection reagent to all wells.

    • Incubate at room temperature for 10 minutes.

  • Data Acquisition:

    • Read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (610 nm).

    • Calculate the raw BRET ratio (Acceptor/Donor).

  • Data Analysis:

    • Normalize the BRET ratio and plot against compound concentration to determine the EC50 of target engagement.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay[14][15][16]
  • Cell Plating:

    • Seed a cancer cell line known to be dependent on CDK2 activity (e.g., HCT-116) in a 96-well opaque-walled plate at an appropriate density.

    • Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Add serially diluted compounds to the wells. Include DMSO-only wells as a vehicle control.

    • Incubate the plate for 72 hours (or a duration appropriate for the cell line's doubling time).

  • Assay Readout:

    • Equilibrate the plate to room temperature for 30 minutes.[14][15]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[14]

    • Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.[13]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[16]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]

    • Record luminescence with a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to vehicle-treated controls and plot against compound concentration to calculate the GI50 (concentration for 50% growth inhibition).

Conclusion & Future Directions

This guide outlines a systematic approach to characterize the in vitro efficacy of 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one (PYRA-134) as a putative kinase inhibitor. The tiered workflow, progressing from biochemical potency to cellular target engagement and phenotypic response, provides a robust framework for decision-making in early-stage drug discovery.

Based on our hypothetical results, PYRA-134 is a cell-active molecule that engages the CDK2 target and inhibits cancer cell proliferation, albeit with significantly lower potency than the clinical-stage comparator, Dinaciclib. This profile suggests that while the pyrazolo[3,4-b]pyridine core is a valid starting point, further structure-activity relationship (SAR) studies would be required to optimize its potency.

Future work should include:

  • Kinase Selectivity Profiling: Assessing PYRA-134 against a broad panel of kinases (e.g., using the KINOMEscan™ platform) to understand its selectivity profile and identify potential off-target activities.[17]

  • Mechanism of Action Studies: Performing cell cycle analysis via flow cytometry to confirm that the observed growth inhibition is due to arrest at the G1/S checkpoint, consistent with CDK2 inhibition.

  • Resistance Profiling: Evaluating the compound's activity in cell lines with known resistance mechanisms to other CDK inhibitors.

By following this structured, data-driven approach, research teams can efficiently characterize novel chemical matter and identify promising lead candidates for further development.

References

  • Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Ludwig-Maximilians-Universität München. [Link]

  • NanoBRET™ Target Engagement for drug development. News-Medical.Net. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Taylor & Francis Online. [Link]

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. SCIRP. [Link]

  • Celltiter Glo Luminescent Cell Viability Assay Protocol. Scribd. [Link]

  • CellTiter-Glo Assay. OUS Research. [Link]

  • ADP-Glo kinase assay. Bio-protocol. [Link]

  • Principle of NanoBRET target engagement. ResearchGate. [Link]

  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI. [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Institutes of Health (NIH). [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Institutes of Health (NIH). [Link]

Sources

Benchmarking 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one Against Traditional Kinase Inhibitors: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one (CAS 57411-62-8), herein referred to as the TMPP-6 scaffold , has emerged as a highly privileged pharmacophore in targeted oncology and immunology[1]. Unlike traditional pan-kinase inhibitors that suffer from off-target toxicity due to broad ATP-competitive binding, derivatives of the TMPP-6 scaffold demonstrate exquisite selectivity and sub-nanomolar potency against critical kinases, including PIM-1, MNK1/2, TBK1, and CDKs[2][3].

As a Senior Application Scientist, I have structured this guide to objectively benchmark the TMPP-6 scaffold against traditional inhibitors (e.g., Staurosporine, CGP57380, BX795). This document provides researchers with field-proven experimental protocols, structural causality, and self-validating methodologies to accurately evaluate this class of compounds in drug development pipelines.

Mechanistic Divergence & Binding Modality

To understand why TMPP-6 derivatives outperform traditional alternatives, we must analyze the causality behind their binding modalities.

Traditional kinase inhibitors typically act as broad-spectrum ATP competitors, binding to the active (DFG-in) conformation of the kinase domain. This leads to high potency but poor selectivity, often causing systemic toxicity and paradoxical kinase priming[4].

Conversely, the TMPP-6 scaffold leverages its unique hydrogen-bond donor/acceptor profile and structural rigidity to achieve superior selectivity:

  • CDK2 Inhibition: The pyrazolo[3,4-b]pyridine core resides precisely in the ATP purine binding site, forming critical, highly specific hydrogen bonds with the Leu83 residue on the protein backbone[5].

  • MNK1/2 Inhibition: Advanced derivatives bind to the inactive conformation of MNK1, interacting specifically with the DFD motif. This overcomes the "paradoxical kinase priming" often seen with traditional ATP-competitive inhibitors, effectively locking the kinase in a pseudo-inactive state[3].

  • PIM-1 Inhibition: The scaffold induces apoptotic cell death by cell cycle arrest at the G2/M phase, showing remarkable selectivity for ERα-dependent MCF-7 cells while remaining safe against non-cancerous MCF-10A cells[2].

Mechanism ATP ATP Kinase Kinase Hinge Region (e.g., CDK2 / MNK1) ATP->Kinase Endogenous Binding Inactive Inactive Conformation (High Selectivity) Kinase->Inactive DFG-out / DFD Motif Active Active Conformation (Low Selectivity) Kinase->Active DFG-in State TradInh Traditional Inhibitor (e.g., Staurosporine) TradInh->Kinase Broad Competition TMPP TMPP-6 Scaffold (Pyrazolo[3,4-b]pyridin-6-one) TMPP->Kinase Specific H-bonding (e.g., Leu83)

Figure 1: Mechanistic divergence between traditional ATP-competitive inhibitors and the TMPP-6 scaffold.

Quantitative Benchmarking

The structural rigidity of the 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one core restricts the number of rotatable bonds, reducing the entropic penalty upon binding. The table below summarizes the quantitative performance of TMPP-6 functionalized derivatives against traditional benchmarks.

Target KinaseTMPP-6 Scaffold DerivativeTraditional InhibitorIC50 (TMPP-6)IC50 (Traditional)Key Mechanistic Advantage
PIM-1 Compound 195-Fluorouracil (Ref)26 nM17 nMInduces selective G2/M arrest; elevates pro-apoptotic gene expression[2].
MNK1 Compound EB1CGP573800.69 µM>3.0 µMBinds inactive state; prevents paradoxical activation of MNK functions[3].
TBK1 Compound 15yBX7950.2 nM7.1 nM~35-fold higher potency; exceptional kinase selectivity profiling[6].
CDK2 SQ-67563RoscovitinePotentPotentSuperior H-bonding with Leu83 backbone; blocks cell cycle progression[5].

Experimental Protocols & Self-Validating Systems

To ensure scientific integrity and reproducibility when benchmarking TMPP-6 derivatives against traditional inhibitors, the following self-validating protocols must be strictly adhered to.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Rationale: Why use TR-FRET instead of standard colorimetric assays? The TMPP-6 scaffold contains a highly conjugated heterocyclic ring system, which can exhibit auto-fluorescence. TR-FRET introduces a microsecond time delay before signal acquisition, eliminating background compound fluorescence and ensuring the trustworthiness of the IC50 data.

Step-by-Step Methodology:

  • Compound Preparation: Dilute the TMPP-6 derivative and the traditional inhibitor (e.g., CGP57380) in 100% DMSO to create a 10-point dose-response curve (3-fold serial dilutions). Transfer to a 384-well low-volume plate.

  • Kinase Pre-incubation: Add 5 µL of the target kinase (e.g., MNK1 or PIM-1) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate at room temperature for 30 minutes to allow for slow-binding kinetics.

  • Reaction Initiation: Add 5 µL of a master mix containing ATP (at the Km​ value for the specific kinase) and the appropriate biotinylated peptide substrate.

  • Reaction Termination & Detection: After 60 minutes, add 10 µL of stop/detection buffer containing EDTA (to chelate Mg2+ and halt the reaction), Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Self-Validating Control System: Always include a 100% inhibition control (10 µM Staurosporine) and a 0% inhibition control (DMSO vehicle). Calculate the Z'-factor; the assay is only validated for benchmarking if Z' > 0.5.

  • Data Analysis: Read the plate on a microplate reader (Excitation 340 nm; Emission 615 nm and 665 nm). Calculate the 665/615 ratio and fit the data to a 4-parameter non-linear regression model to determine the IC50.

Workflow Prep 1. Compound Dilution (DMSO Stock to Assay Buffer) Incubate 2. Kinase Pre-incubation (30 min at RT) Prep->Incubate React 3. Add ATP & Substrate (Initiate Phosphorylation) Incubate->React Stop 4. Add Detection Reagents (TR-FRET Antibodies/EDTA) React->Stop Read 5. Microplate Reading (Excitation 340nm / Emission 615nm) Stop->Read Analyze 6. Data Analysis (IC50 Non-linear Regression) Read->Analyze

Figure 2: Standardized TR-FRET workflow for evaluating kinase inhibitor potency.

Protocol 2: Cellular Target Engagement (Western Blotting for p-eIF4E)

Causality & Rationale: Enzymatic inhibition does not always translate to cellular efficacy due to membrane permeability issues. When benchmarking against traditional inhibitors, measuring the phosphorylation of downstream targets (e.g., eIF4E for MNK1) is critical to prove cellular target engagement[4].

Step-by-Step Methodology:

  • Cell Treatment: Seed MDA-MB-231 cells in 6-well plates. Treat with varying concentrations of the TMPP-6 derivative or CGP57380 (positive control) for 24 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Separate proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Self-Validating Control System: Probe the membrane for both total eIF4E and phosphorylated eIF4E (p-eIF4E), alongside a loading control (e.g., GAPDH). The ratio of p-eIF4E to total eIF4E ensures that observed inhibition is due to direct kinase suppression, not compound-induced protein degradation or non-specific cytotoxicity.

References

  • Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. Bioorganic & Medicinal Chemistry.[Link]

  • Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor. Journal of Medicinal Chemistry.[Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters.[Link]

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Navigating the Synthesis of 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one: A Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-b]pyridine scaffold is a privileged core in medicinal chemistry, with derivatives showing a wide range of biological activities, including as kinase inhibitors and anti-inflammatory agents.[1][2][3] The reproducible synthesis of specific analogues, such as 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one, is crucial for advancing drug discovery programs. This guide provides an in-depth comparison of plausible synthetic strategies for this target molecule, with a focus on the critical parameters that influence reproducibility across different laboratory settings.

While a specific, optimized protocol for 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is not extensively reported, several established methods for the synthesis of substituted pyrazolo[3,4-b]pyridin-6-ones can be adapted.[4][5][6][7] This guide will dissect these approaches, offering insights into the underlying chemical principles and potential pitfalls that can lead to variability in yield and purity.

Comparative Analysis of Synthetic Routes

The construction of the pyrazolo[3,4-b]pyridin-6-one core generally involves the fusion of a pyridine ring onto a pre-existing pyrazole. The choice of starting materials and reaction conditions significantly impacts the outcome. Below is a comparison of three common strategies adapted for the synthesis of our target molecule.

Synthetic Strategy Starting Materials Key Transformation Reported Yields (for analogues) Potential Reproducibility Challenges
Strategy 1: Three-Component Condensation 5-amino-3-methyl-1H-pyrazole, Acetaldehyde, Meldrum's acidKnoevenagel condensation followed by cyclization and aromatizationGood[5]Purity of acetaldehyde, reaction temperature control, potential for side reactions.
Strategy 2: Condensation with a β-Ketoester 5-amino-3-methyl-1H-pyrazole, Ethyl 2-methylacetoacetateCondensation and cyclizationLow to moderate (11-60%)[6][8]Regioselectivity of the initial condensation, harsh reaction conditions (acid catalysis, high temperature), purification from side products.
Strategy 3: [3+3] Annulation 5-amino-3-methyl-1H-pyrazole, CrotonaldehydeN-heterocyclic carbene (NHC) catalyzed oxidative annulationExcellent[4]Availability and stability of the NHC catalyst, sensitivity to air and moisture, precise control of reaction conditions.

In-Depth Analysis of Synthetic Strategies

Strategy 1: Three-Component Condensation

This approach offers the advantage of readily available starting materials and a convergent synthesis.[5] The reaction likely proceeds through an initial Knoevenagel condensation between acetaldehyde and Meldrum's acid, followed by a Michael addition of the 5-aminopyrazole and subsequent intramolecular cyclization and loss of acetone and carbon dioxide.

Experimental Protocol (Proposed):

  • To a solution of Meldrum's acid (1.1 eq) and 5-amino-3-methyl-1H-pyrazole (1.0 eq) in a suitable solvent (e.g., ethanol or PEG-400), add acetaldehyde (1.2 eq).

  • The reaction mixture is stirred at a controlled temperature (e.g., room temperature to 60 °C) and monitored by TLC.

  • Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

Causality and Reproducibility:

The purity of acetaldehyde is critical; the presence of its trimer (paraldehyde) can lead to inconsistent reaction rates. The choice of solvent can also influence the reaction; polyethylene glycol (PEG)-400 has been reported as a recyclable and effective medium for similar reactions.[5] Temperature control is paramount to prevent side reactions.

Three_Component_Condensation cluster_reactants Reactants cluster_process Process cluster_product Product A 5-amino-3-methyl-1H-pyrazole P1 Knoevenagel Condensation & Michael Addition A->P1 B Acetaldehyde B->P1 C Meldrum's acid C->P1 P2 Intramolecular Cyclization P1->P2 D 1,3,4-trimethyl-1H,6H,7H- pyrazolo[3,4-b]pyridin-6-one P2->D

Caption: Proposed workflow for the three-component synthesis.

Strategy 2: Condensation with a β-Ketoester

A classical and widely used method for constructing the pyrazolo[3,4-b]pyridine core involves the condensation of a 5-aminopyrazole with a β-ketoester.[8][9] The reaction is typically catalyzed by acid and driven by the removal of water.

Experimental Protocol (Proposed):

  • A mixture of 5-amino-3-methyl-1H-pyrazole (1.0 eq) and ethyl 2-methylacetoacetate (1.1 eq) in a high-boiling solvent (e.g., glacial acetic acid or Dowtherm A) is heated to reflux.

  • The reaction is monitored by TLC until the starting materials are consumed.

  • The reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent or water.

  • The crude product is collected by filtration and purified.

Causality and Reproducibility:

The major challenge with this method is often the low yield, which can be attributed to the harsh reaction conditions leading to decomposition and the formation of side products.[6][8] The regioselectivity of the initial condensation between the amino group of the pyrazole and the two carbonyl groups of the ketoester can also be a source of variability. The efficiency of water removal during the reaction is crucial for driving the equilibrium towards the product.

Ketoester_Condensation cluster_reactants Reactants cluster_process Process cluster_product Product A 5-amino-3-methyl-1H-pyrazole P1 Acid-catalyzed Condensation A->P1 B Ethyl 2-methylacetoacetate B->P1 P2 Cyclization P1->P2 D 1,3,4-trimethyl-1H,6H,7H- pyrazolo[3,4-b]pyridin-6-one P2->D

Caption: Proposed workflow for the β-ketoester condensation.

Strategy 3: [3+3] Annulation

A more modern and potentially higher-yielding approach involves the N-heterocyclic carbene (NHC)-catalyzed oxidative [3+3] annulation of a 5-aminopyrazole with an α,β-unsaturated aldehyde.[4] This method often proceeds under mild conditions and can offer excellent enantioselectivities if a chiral NHC is used.

Experimental Protocol (Proposed):

  • To a solution of the NHC precatalyst and a base in an anhydrous solvent under an inert atmosphere, add 5-amino-3-methyl-1H-pyrazole (1.0 eq).

  • Crotonaldehyde (1.2 eq) and an oxidant are then added, and the reaction is stirred at room temperature.

  • The reaction is monitored by TLC, and upon completion, the product is isolated and purified by column chromatography.

Causality and Reproducibility:

The success of this reaction is highly dependent on the quality and handling of the NHC catalyst, which can be sensitive to air and moisture. The choice of oxidant and base is also critical and may require optimization. While this method has the potential for high yields, the cost and sensitivity of the catalyst system might be a barrier for large-scale synthesis and could introduce variability if not handled with care.

Annulation_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product A 5-amino-3-methyl-1H-pyrazole P1 [3+3] Annulation A->P1 B Crotonaldehyde B->P1 C NHC Catalyst & Oxidant C->P1 D 1,3,4-trimethyl-1H,6H,7H- pyrazolo[3,4-b]pyridin-6-one P1->D

Caption: Proposed workflow for the [3+3] annulation reaction.

Conclusion and Recommendations

The reproducible synthesis of 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is achievable through several synthetic strategies. For initial exploratory work where material quantity is not the primary concern, the Three-Component Condensation (Strategy 1) offers a good balance of simplicity, accessibility of starting materials, and potentially good yields. For labs equipped to handle sensitive catalysts and requiring high efficiency, the [3+3] Annulation (Strategy 3) is a promising but more technically demanding option. The classical Condensation with a β-Ketoester (Strategy 2) , while historically significant, may present the most significant reproducibility challenges due to its harsh conditions and lower yields.

To ensure reproducibility across different labs, it is imperative to meticulously control and report all reaction parameters, including the purity of reagents, solvent grade, reaction temperature, and purification methods. A thorough characterization of the final compound by multiple analytical techniques (NMR, MS, and elemental analysis) is essential to confirm its identity and purity, regardless of the synthetic route chosen.

References

  • Asymmetric synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones under carbene catalysis. Organic & Biomolecular Chemistry. [Link]

  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. [Link]

  • The synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives in aqueous media. ResearchGate. [Link]

  • Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. ResearchGate. [Link]

  • New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry. [Link]

  • Pyrazolo[3,4-b]pyridin-3(2H). ScienceDirect. [Link]

  • New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. PMC. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. Semantic Scholar. [Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridines and its structural analogues as TNF-alpha and IL-6 inhibitors. PubMed. [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]

  • 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. MDPI. [Link]

  • Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives. PubMed. [Link]

  • Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. Organic Chemistry Frontiers. [Link]

  • Discovery of a Pyrazolopyridinone-Based MYC Inhibitor That Selectively Engages Intracellular c-MYC and Disrupts MYC-MAX Heterodimerization. PubMed. [Link]

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Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities is foundational to therapeutic innovation. The compound 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one, a member of the pyrazolopyridine class, represents a promising scaffold in medicinal chemistry.[1][2][3][4] However, its novelty necessitates a proactive and rigorous approach to safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

I. Hazard Identification and Risk Assessment: A Proactive Stance

Given the known hazard profiles of analogous pyrazolopyridine derivatives, a thorough risk assessment is mandatory before commencing any work with 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one.[5][8][9][10]

Anticipated Hazards:

  • Skin and Eye Irritation: Many pyrazole and pyridine derivatives are known to cause skin and serious eye irritation.[8][11][12]

  • Acute Toxicity: Related compounds have demonstrated acute toxicity if swallowed, in contact with skin, or if inhaled.[9][10]

  • Specific Target Organ Toxicity: Some analogs may cause respiratory irritation or drowsiness and dizziness.[8][9][10]

Experimental Protocol: Initial Hazard Assessment

Before extensive use, it is prudent to perform an initial in-vitro cytotoxicity screening to better understand the compound's potency.[5]

Workflow for Initial Hazard Assessment of Novel Compounds

cluster_assessment Initial Hazard Assessment cluster_handling Handling Procedures in_silico In Silico Modeling (Predict Toxicity & Reactivity) in_vitro In Vitro Cytotoxicity Assay (e.g., MTT Assay) in_silico->in_vitro informs risk_assessment Comprehensive Risk Assessment in_vitro->risk_assessment provides data for ppe_selection PPE Selection risk_assessment->ppe_selection engineering_controls Engineering Controls risk_assessment->engineering_controls safe_handling Safe Handling Protocols ppe_selection->safe_handling engineering_controls->safe_handling

Caption: Workflow for initial hazard assessment of novel compounds.

II. Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks of exposure. The minimum required PPE includes a lab coat, safety glasses, and chemical-resistant gloves.[5][13] For more potent compounds, additional protection is necessary.

Hazard Level Recommended PPE
Low Potency Standard lab coat, safety glasses with side shields, nitrile gloves.
Moderate Potency Chemical-resistant lab coat, chemical splash goggles, double-gloving with nitrile or neoprene gloves.[14]
High Potency / Unknown Disposable lab coat over standard lab coat, face shield in addition to goggles, and appropriate respiratory protection.[15]

Always inspect gloves for any signs of degradation or puncture before and during use. [13]

III. Operational Plan: Safe Handling from Receipt to Disposal

A clear and concise operational plan is essential for minimizing risk and ensuring reproducible results.

Receiving and Storage:
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the full chemical name, CAS number (if available), and any known hazards.[5]

  • Store: Store in a cool, dry, and well-ventilated area away from incompatible materials.[12] Secondary containment is recommended.[5]

Handling and Use:
  • Ventilation: Always handle 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one in a certified chemical fume hood to minimize inhalation exposure.[13][14]

  • Weighing: If the compound is a powder, conduct weighing procedures in a ventilated balance enclosure or a fume hood to prevent the generation of dust.[16]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[7][15]

  • Avoid Contamination: Do not bring personal items such as phones or laptops into the handling area.[7]

Emergency Procedures:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[17] Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[18] Rinse mouth with water and seek immediate medical attention.[18]

IV. Disposal Plan: Responsible Stewardship

Improper disposal of chemical waste can have serious environmental consequences.[6] All waste containing 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one must be treated as hazardous waste.

Waste Handling and Disposal Workflow

cluster_waste Waste Management waste_generation Waste Generation (e.g., contaminated gloves, glassware) waste_segregation Segregate as Hazardous Chemical Waste waste_generation->waste_segregation waste_container Use Designated, Labeled, and Sealed Container waste_segregation->waste_container waste_storage Store in Secure Hazardous Waste Area waste_container->waste_storage waste_disposal Arrange for Professional Disposal waste_storage->waste_disposal

Caption: Workflow for the responsible disposal of chemical waste.

Step-by-Step Disposal Protocol:

  • Segregation: Collect all waste materials, including contaminated PPE, disposable labware, and unused compound, in a designated hazardous waste container.[6]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and the approximate quantity.[6]

  • Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area away from general laboratory traffic.[6]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[19] Do not pour this chemical down the drain or dispose of it in regular trash.[6]

By adhering to these guidelines, you can confidently and safely incorporate 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one into your research endeavors, fostering a culture of safety and scientific excellence.

V. References

  • BenchChem. (n.d.). Application Notes & Protocols: Safe Handling and Storage of Novel Heterocyclic Compounds. Retrieved from

  • NextSDS. (n.d.). 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one — Chemical Substance Information. Retrieved from

  • Scientific Documentation. (n.d.). FD and C Yellow No. 5. Retrieved from

  • MilliporeSigma. (2026, January 6). SAFETY DATA SHEET. Retrieved from

  • GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. (2021, May 27). Retrieved from

  • Fisher Scientific. (2010, May 14). SAFETY DATA SHEET. Retrieved from

  • Fisher Scientific. (2010, November 16). SAFETY DATA SHEET. Retrieved from

  • BenchChem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. Retrieved from

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Retrieved from

  • Duke Chemistry. (n.d.). Safety Manual. Retrieved from

  • Fisher Scientific. (2025, May 1). SAFETY DATA SHEET. Retrieved from

  • NextSDS. (n.d.). 1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one. Retrieved from

  • UNC Policies. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from

  • Angene Chemical. (2025, March 22). Safety Data Sheet. Retrieved from

  • NextSDS. (n.d.). 1,3,6-TRIMETHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO(3,4-B)PYRIDINE. Retrieved from

  • Al-Ostath, A., Al-amshany, Z., El-Faham, A., & El-Sayed, N. (2021). Pyrazolo[3,4-b]pyridin-3(2H)-one derivatives as potent larvicidal agents against Culex quinquefasciatus. Journal of King Saud University - Science, 33(8), 101625.

  • NCBI. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. Retrieved from

  • MDPI. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from

  • Royal Society of Chemistry. (2023, April 3). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). Retrieved from

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2019). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Retrieved from

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